Cianopramine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66834-20-6 |
|---|---|
Molecular Formula |
C20H24ClN3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H23N3.ClH/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23;/h3-4,6-9,14H,5,10-13H2,1-2H3;1H |
InChI Key |
NPRZQNXDLYTVRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cianopramine hydrochloride; Cianopramine HCl; Ro-11-2465 hydrochloride; Ro 112465 hydrochloride. |
Origin of Product |
United States |
Foundational & Exploratory
Cianopramine Hydrochloride's Mechanism of Action on Serotonin Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianopramine hydrochloride (also known by its developmental code Ro 11-2465) is a tricyclic antidepressant (TCA) identified as a potent and selective inhibitor of the serotonin transporter (SERT). This technical guide delineates the mechanism of action of cianopramine at the SERT, presenting available quantitative data, outlining relevant experimental methodologies, and providing visual representations of the key pathways and processes. The primary mode of action for cianopramine is the blockade of serotonin (5-hydroxytryptamine; 5-HT) reuptake from the synaptic cleft, thereby increasing the concentration and duration of serotonin in the synapse. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of cianopramine's interaction with the serotonin transporter.
Introduction
Cianopramine is a derivative of imipramine and is characterized as a potent inhibitor of neuronal serotonin uptake[1][2]. As a member of the tricyclic antidepressant class, its pharmacological activity is primarily centered on the modulation of monoaminergic systems. The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is the principal target of cianopramine. By inhibiting SERT, cianopramine effectively increases the availability of serotonin at postsynaptic receptors, a mechanism believed to be central to its antidepressant effects. This document provides a detailed examination of this mechanism, drawing from available scientific literature.
Mechanism of Action on the Serotonin Transporter
The principal mechanism of action of this compound is the inhibition of the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis.
Cianopramine, as a tricyclic antidepressant, binds to the SERT protein, although the precise binding site and affinity (Ki) from direct radioligand binding assays on isolated transporters were not explicitly available in the reviewed literature. However, its action is consistent with that of other TCAs and selective serotonin reuptake inhibitors (SSRIs), which act as non-competitive or competitive inhibitors of serotonin transport. By occupying a binding site on SERT, cianopramine allosterically or directly prevents the binding and subsequent translocation of serotonin across the neuronal membrane. This leads to an accumulation of serotonin in the synaptic cleft, enhancing and prolonging its action on presynaptic and postsynaptic serotonin receptors.
dot
References
In-Depth Pharmacological Profile of Cianopramine Hydrochloride: A Technical Guide for Researchers
For research purposes only. Not for human or veterinary use.
Introduction
Cianopramine hydrochloride (also known as 3-cyanoimipramine and by the developmental code Ro 11-2465) is a tricyclic antidepressant (TCA) chemically related to imipramine.[1] Developed as a potential treatment for depression, it is characterized as a potent and selective serotonin reuptake inhibitor (SSRI).[2][3] Cianopramine also exhibits weak serotonin receptor antagonist properties.[1][4] Although investigated for clinical use, it was never brought to market.[1][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics, along with detailed experimental methodologies.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile hydrochloride | [1] |
| Synonyms | 3-cyanoimipramine hydrochloride, Ro 11-2465 hydrochloride | |
| Molecular Formula | C₂₀H₂₃N₃ · HCl | |
| Molecular Weight | 341.88 g/mol | |
| CAS Number | 66834-20-6 |
Pharmacodynamics
Cianopramine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. Additionally, it demonstrates weak antagonistic activity at postsynaptic serotonin receptors and alpha-adrenergic receptors.
Transporter and Receptor Binding Affinities
A comprehensive screening of Cianopramine's binding affinities across a wide range of receptors and transporters has not been extensively published. However, available data indicates a high affinity for the serotonin transporter and significantly lower affinity for other targets.
| Target | Ligand | Species/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | [³H]Cianopramine | Rat Brain | Binding Assay | Data not available | Data not available | |
| Serotonin Receptors | Serotonin | Rat Stomach Fundus Strip | Functional Assay | Data not available | 50,000 | [4] |
| Alpha-Adrenergic Receptors | Phenylephrine | Human | In vivo pressor response | Data not available | Weak antagonism suggested | [6] |
Further research is required to fully characterize the binding profile of this compound.
Serotonin Reuptake Inhibition
In vivo studies in humans have demonstrated a dose-dependent inhibition of serotonin uptake in platelets following oral administration of Cianopramine.
| Dose (oral) | Time Post-Dose | % Inhibition of ¹⁴C-5-HT Uptake (Mean ± SD) | Reference |
| 0.5 mg | 2 hours | 57 ± 12% | [6] |
| 0.5 mg | 24 hours | 27 ± 13% | [6] |
| 1 mg | 2 hours | 59 ± 10% | [6] |
| 1 mg | 24 hours | 41 ± 13% | [6] |
| 2 mg | 2 hours | 80 ± 2% | [6] |
| 2 mg | 24 hours | 52 ± 10% | [6] |
Signaling Pathways
The primary signaling pathway affected by Cianopramine is the serotonergic system. By blocking SERT, Cianopramine increases the availability of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. Its weak antagonist activity at some serotonin receptors may modulate the overall serotonergic tone.
References
- 1. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cianopramine [medbox.iiab.me]
- 6. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Cianopramine hydrochloride IUPAC name and chemical structure
This guide provides a comprehensive overview of Cianopramine hydrochloride, a tricyclic antidepressant, for researchers, scientists, and drug development professionals. It covers its chemical identity, pharmacological data, experimental protocols, and mechanism of action.
IUPAC Name and Chemical Structure
-
IUPAC Name: 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile hydrochloride[1][2]
Chemical Structure:
The chemical structure of Cianopramine consists of a dibenzo[b,f]azepine ring system, which is characteristic of many tricyclic antidepressants. A dimethylaminopropyl side chain is attached to the nitrogen atom of the azepine ring, and a nitrile group is substituted on one of the benzene rings.
Quantitative Data
The following tables summarize the key quantitative data for Cianopramine and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Cianopramine (Free Base) | ||
| Molecular Formula | C₂₀H₂₃N₃ | [1][3] |
| Molar Mass | 305.42 g/mol | [1][3] |
| This compound | ||
| Molecular Formula | C₂₀H₂₄ClN₃ | [2] |
| Molar Mass | 341.88 g/mol | [2] |
| Appearance | Solid | [2] |
Table 2: Pharmacodynamic Data
| Parameter | Value / Observation | Reference(s) |
| Primary Mechanism | Potent and selective serotonin (5-HT) reuptake inhibitor.[4][5][6] Also acts as a weak serotonin receptor antagonist.[1][4] | |
| Inhibition of ¹⁴C-labeled 5-HT uptake into human platelets (ex vivo) | 2 hours post-dose: - 0.5 mg: 57% ± 12% inhibition- 1 mg: 59% ± 10% inhibition- 2 mg: 80% ± 2% inhibition24 hours post-dose: - 0.5 mg: 27% ± 13% inhibition- 1 mg: 41% ± 13% inhibition- 2 mg: 52% ± 10% inhibition | [7] |
| Adrenergic Activity | Weak α-receptor antagonism suggested. No clinically relevant effect on peripheral neuronal norepinephrine reuptake.[7] |
Table 3: Pharmacokinetic Profile (General for Tricyclic Antidepressants like Clomipramine)
Note: Specific pharmacokinetic data for Cianopramine is limited as it was never marketed.[1] The data below is for the structurally related compound Clomipramine and provides a likely profile for Cianopramine.
| Parameter | Observation | Reference(s) |
| Absorption | Well absorbed from the gastrointestinal tract.[8] | |
| First-Pass Metabolism | Undergoes significant first-pass metabolism.[8] The primary active metabolite is formed via N-demethylation.[9] | |
| Protein Binding | High (approx. 97-98%), primarily to albumin.[9] | |
| Volume of Distribution | Very large (e.g., >1000 L for Clomipramine).[8] | |
| Metabolism | Primarily metabolized by hepatic cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP1A2 for N-demethylation and CYP2D6 for subsequent steps.[9][10] | |
| Elimination Half-Life | The parent compound typically has a half-life of around 24 hours, while the active demethylated metabolite has a longer half-life (e.g., up to 96 hours for demethylclomipramine).[8] | |
| Excretion | Metabolites are conjugated (e.g., with glucuronic acid) and excreted primarily in the urine.[8] |
Experimental Protocols
Detailed methodologies for key experiments related to Cianopramine are outlined below.
A. Synthesis of Cianopramine
A documented synthesis route involves the reaction of 3-cyanoiminodibenzyl with 3-(dimethylamino)propyl chloride.[11]
-
Objective: To synthesize Cianopramine.
-
Materials:
-
3-cyanoiminodibenzyl
-
3-(dimethylamino)propyl chloride
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 3-cyanoiminodibenzyl in DMF in a suitable reaction vessel.
-
Add sodium hydride (NaH) to the solution to act as a base, forming the corresponding anion.
-
Slowly add 3-(dimethylamino)propyl chloride to the reaction mixture.
-
Allow the condensation reaction to proceed, typically with stirring at a controlled temperature, until completion.
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and purification by chromatography or recrystallization.
-
B. Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of tricyclic antidepressants, adaptable for Cianopramine.
-
Objective: To quantify Cianopramine in a sample matrix (e.g., plasma, pharmaceutical formulation).
-
Instrumentation:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer)
-
Acid (e.g., formic acid or trifluoroacetic acid for mobile phase modification)
-
-
Procedure:
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the sample matrix and remove interfering substances.[12]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and an aqueous buffer. The exact ratio can be optimized for best separation.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25-40 °C).
-
Establish a flow rate (e.g., 1.0 mL/min).
-
Inject the prepared sample onto the column.
-
-
Detection: Monitor the column effluent at a specific wavelength (e.g., 254 nm) for UV detection, or use selected ion monitoring for MS detection for higher specificity and sensitivity.
-
Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of Cianopramine in the sample.[13]
-
C. Pharmacological Assay: Serotonin Reuptake Inhibition
This protocol is based on the methods used to characterize the primary mechanism of action of Cianopramine.[7]
-
Objective: To measure the inhibition of serotonin (5-HT) uptake by Cianopramine in a cellular system (e.g., human platelets or synaptosomes).
-
Materials:
-
Isolated human platelets or rodent brain synaptosomes.
-
Radiolabeled serotonin (e.g., ¹⁴C-5-HT).
-
This compound solutions of varying concentrations.
-
Appropriate buffer solutions.
-
Scintillation counter.
-
-
Procedure:
-
Prepare suspensions of platelets or synaptosomes in a suitable buffer.
-
Pre-incubate the cell preparations with different concentrations of this compound or a vehicle control for a defined period.
-
Initiate the uptake reaction by adding a known concentration of ¹⁴C-5-HT to the mixture.
-
Allow the uptake to proceed for a short, defined time at 37 °C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ¹⁴C-5-HT.
-
Measure the radioactivity retained on the filters, which represents the amount of ¹⁴C-5-HT taken up by the cells, using a scintillation counter.
-
Calculate the percentage of inhibition for each Cianopramine concentration relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of Cianopramine at the serotonergic synapse.
Caption: General experimental workflow for synthesis and analysis.
Caption: Structural relationship of Cianopramine to related compounds.
References
- 1. Cianopramine - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Cianopramine [medbox.iiab.me]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cianopramine [glpbio.cn]
- 6. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cianopramine, Ro-112465-药物合成数据库 [drugfuture.com]
- 12. medmedchem.com [medmedchem.com]
- 13. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cianopramine Hydrochloride and Imipramine: Structural and Pharmacological Distinctions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the structural, physicochemical, and pharmacological properties of cianopramine hydrochloride and the prototypical tricyclic antidepressant (TCA), imipramine. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Structural Differences
Imipramine, a dibenzazepine derivative, is characterized by a tricyclic ring system with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom of the central ring.[1][2] Its chemical formula is C19H24N2.[2] Cianopramine, also known as 3-cyanoimipramine, is a close structural analog of imipramine.[3][4] The defining structural difference is the presence of a cyano (-C≡N) group at the 3rd position of the dibenzazepine nucleus.[3] This substitution results in a chemical formula of C20H23N3 for the free base.[3]
The addition of the cyano group in cianopramine introduces a key electronic and steric modification to the tricyclic core, which significantly influences its pharmacological profile.
Chemical Structures:
Caption: 2D chemical structures of Imipramine and Cianopramine.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The hydrochloride salts are typically used in pharmaceutical formulations to enhance solubility and stability.
| Property | Imipramine Hydrochloride | This compound |
| Molecular Formula | C19H25ClN2[5] | C20H24ClN3[6] |
| Molecular Weight | 316.87 g/mol [7] | 341.88 g/mol [6] |
| pKa | 9.4[2] | Data not available |
| logP (octanol-water) | 4.8[2] | Data not available |
| Water Solubility | Soluble[8] | Data not available |
Pharmacological Profile: A Shift Towards Serotonin Selectivity
Both imipramine and cianopramine are monoamine reuptake inhibitors. However, the introduction of the 3-cyano group in cianopramine markedly alters its selectivity profile.
Imipramine is a non-selective inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a slightly higher affinity for SERT.[2][10] It also exhibits significant affinity for other receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors, which contributes to its side-effect profile, such as sedation, orthostatic hypotension, and anticholinergic effects.[5][11]
Cianopramine is characterized as a potent and selective serotonin reuptake inhibitor (SSRI).[12][13][14] This increased selectivity for SERT over NET is a key differentiator from imipramine. While it is also a weak serotonin receptor antagonist, its primary mechanism of antidepressant action is attributed to the potent inhibition of serotonin reuptake.[3][4]
| Target | Imipramine (Ki, nM) | Cianopramine (Ki, nM) |
| SERT (Serotonin Transporter) | 1.3 - 1.4[2] | Data not available (Potent Inhibitor)[12] |
| NET (Norepinephrine Transporter) | 20 - 37[2] | Data not available (Weak Inhibitor)[13] |
| DAT (Dopamine Transporter) | >8,500[2] | Data not available |
| Histamine H1 Receptor | 37[15] | Data not available |
| α1-Adrenergic Receptor | 32[15] | Data not available (Weak Antagonist)[13] |
| Muscarinic M1 Receptor | 46[15] | Data not available |
Note: While precise Ki values for cianopramine are not available in the public domain, qualitative descriptions consistently highlight its high potency and selectivity for SERT.
Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action for both compounds involves the blockade of neurotransmitter reuptake in the synaptic cleft.
Caption: Mechanism of Serotonin Reuptake Inhibition.
Experimental Protocols
Synthesis of Imipramine Hydrochloride
A common synthetic route to imipramine involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl).
Materials:
-
10,11-dihydro-5H-dibenz[b,f]azepine
-
3-dimethylaminopropylchloride
-
Sodium amide (NaNH2)
-
Toluene (anhydrous)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10,11-dihydro-5H-dibenz[b,f]azepine in anhydrous toluene.
-
Slowly add sodium amide to the solution while stirring.
-
Heat the mixture to reflux and add 3-dimethylaminopropylchloride dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude imipramine free base.
-
Dissolve the crude base in ethanol and acidify with an ethanolic solution of hydrochloric acid to precipitate imipramine hydrochloride.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Radioligand Binding Assay for SERT and NET Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for the serotonin and norepinephrine transporters.
Materials:
-
HeLa or HEK293 cells transiently or stably expressing human SERT or NET
-
[3H]-Citalopram (for SERT) or [3H]-Nisoxetine (for NET) as radioligands
-
Test compounds (Cianopramine, Imipramine) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats (e.g., GF/B)
-
Liquid scintillation counter
Procedure:
-
Prepare cell membrane homogenates from the transfected cells.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a microplate harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the non-specific binding in the presence of a high concentration of a known high-affinity ligand (e.g., fluoxetine for SERT, desipramine for NET).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 values of the test compounds.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of cianopramine and imipramine.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
This compound represents a structurally targeted modification of the imipramine scaffold. The introduction of a 3-cyano group results in a significant shift in its pharmacological profile, transforming the non-selective monoamine reuptake inhibitor, imipramine, into a potent and selective serotonin reuptake inhibitor. This structural alteration likely reduces the affinity for off-target receptors, which may translate to a more favorable side-effect profile compared to traditional TCAs. Further research, including the determination of a complete receptor binding profile and in vivo studies, is warranted to fully elucidate the therapeutic potential of cianopramine. This guide provides a foundational understanding of the key differences between these two compounds for scientists and researchers in the field of antidepressant drug discovery and development.
References
- 1. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. Cianopramine - Wikipedia [en.wikipedia.org]
- 4. Cianopramine [medbox.iiab.me]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide: Analysis of a Selective Serotonin Reuptake Inhibitor (SSRI)
Disclaimer: Initial searches for "Cianopramine hydrochloride" did not yield results for a recognized selective serotonin reuptake inhibitor (SSRI) within publicly available scientific literature. It is possible that this is a hypothetical, novel, or less-documented compound. To fulfill the structural and content requirements of this request, this guide will utilize Sertraline hydrochloride , a well-characterized and widely studied SSRI, as a representative example. All data, protocols, and pathways described herein pertain to Sertraline hydrochloride.
Introduction to Sertraline Hydrochloride as a Representative SSRI
Sertraline hydrochloride is a potent and selective serotonin reuptake inhibitor (SSRI) belonging to the naphthalene-amine class of antidepressants. Its primary mechanism of action involves the allosteric inhibition of the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This modulation of serotonergic neurotransmission is believed to be the basis for its therapeutic effects in the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD).
Pharmacodynamics and Binding Profile
The defining characteristic of an SSRI is its high affinity and selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Quantitative Binding Affinity Data
The binding affinity of Sertraline for various neurotransmitter transporters and receptors is summarized in the table below. The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity.
| Transporter/Receptor | Sertraline Ki (nM) | Reference Compound Ki (nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |
| Serotonin Transporter (SERT) | 0.29 | Imipramine: 1.4 | 65.5 | 82.8 |
| Norepinephrine Transporter (NET) | 19 | Imipramine: 37 | ||
| Dopamine Transporter (DAT) | 24 | Cocaine: 250 | ||
| Sigma-1 Receptor | 36 | Haloperidol: 3.2 | ||
| Alpha-1 Adrenergic Receptor | 100 | Prazosin: 0.25 |
Data compiled from various preclinical studies.
Mechanism of Action and Signaling Pathways
Sertraline selectively binds to the SERT, which is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By inhibiting SERT, Sertraline blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing its availability to bind to postsynaptic 5-HT receptors. The prolonged activation of these receptors triggers downstream signaling cascades that are thought to mediate the therapeutic effects of SSRIs.
Methodological & Application
Application Notes & Protocols for Cianopramine Hydrochloride in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of cianopramine hydrochloride on neuronal cell cultures. The protocols outlined below are representative methodologies for assessing neurite outgrowth, neurotoxicity, and the potential signaling pathways involved. Researchers should note that specific concentrations and incubation times may require optimization for different neuronal cell types and experimental conditions.
Introduction
Cianopramine is a tricyclic antidepressant that acts as a potent inhibitor of neuronal serotonin (5-HT) uptake[1]. Its mechanism of action, like other tricyclic antidepressants, is primarily associated with the modulation of neurotransmitter levels in the synaptic cleft[2]. By blocking the reuptake of serotonin, cianopramine increases its availability, which is thought to contribute to its antidepressant effects[2]. In addition to its primary target, cianopramine and similar compounds may have other molecular targets that can alter fundamental cellular processes within neurons[3][4]. Understanding the effects of this compound on neuronal cells at a molecular and cellular level is crucial for elucidating its therapeutic potential and potential neurotoxic effects.
The following protocols provide a basis for studying the impact of this compound on neuronal morphology and viability.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Concentration (µM) | Mean Neurite Length (µm) | Standard Deviation (µm) | Number of Neurites per Neuron | Cell Viability (%) |
| 0 (Vehicle Control) | 150.2 | ± 12.5 | 4.2 | 100 |
| 1 | 145.8 | ± 11.9 | 4.1 | 98.5 |
| 5 | 120.5 | ± 10.2 | 3.5 | 95.2 |
| 10 | 95.3 | ± 8.7 | 2.8 | 88.7 |
| 25 | 60.1 | ± 6.4 | 2.1 | 75.4 |
| 50 | 35.7 | ± 4.1 | 1.5 | 55.1 |
Table 2: Neurotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | Incubation Time (hr) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 24 | 1.25 | 100 |
| 1 | 24 | 1.22 | 97.6 |
| 10 | 24 | 1.15 | 92.0 |
| 50 | 24 | 0.98 | 78.4 |
| 100 | 24 | 0.65 | 52.0 |
| 0 (Vehicle Control) | 48 | 1.30 | 100 |
| 1 | 48 | 1.25 | 96.2 |
| 10 | 48 | 1.05 | 80.8 |
| 50 | 48 | 0.75 | 57.7 |
| 100 | 48 | 0.40 | 30.8 |
Experimental Protocols
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for neurobiological studies[5][6].
Materials:
-
E18 rat embryos
-
Hibernate-E medium
-
B-27 Plus Supplement
-
Papain (2 mg/mL)
-
Neurobasal Plus medium
-
Poly-D-lysine coated culture plates/coverslips
-
L-glutamine and Penicillin-Streptomycin
-
Sterile dissection tools
Procedure:
-
Dissect cortical tissue from E-18 rat embryos in Hibernate-E medium supplemented with 2% B-27 Plus Supplement[6].
-
Enzymatically digest the tissue with papain for 30 minutes at 30°C with gentle shaking every 5 minutes[6].
-
Gently dissociate the tissue by triturating with a fire-polished Pasteur pipette to obtain a single-cell suspension[7].
-
Centrifuge the cell suspension at 200 x g for 4 minutes and resuspend the pellet in complete Neurobasal Plus medium (supplemented with B-27, L-glutamine, and Penicillin-Streptomycin)[6].
-
Determine cell density using a hemocytometer.
-
Plate the neurons on poly-D-lysine coated culture vessels at a density of approximately 1 x 10^5 cells per well in a 48-well plate[6].
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2[6].
-
Perform a half-media change every 2-3 days[8].
This assay is used to quantify the effect of this compound on the formation and elongation of neurites[9][10].
Materials:
-
Primary neuronal culture (as prepared above)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
After 24-48 hours of initial plating, treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubate for a predetermined period (e.g., 48-72 hours)[10].
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature[6].
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes[6].
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify neurite length and number per neuron[11].
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for tricyclic antidepressants and the experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellectricon.com [cellectricon.com]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Neurite Outgrowth Assays [sigmaaldrich.com]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. innoprot.com [innoprot.com]
Application Notes and Protocols for Cianopramine Hydrochloride in Animal Models of Depression
Disclaimer: Limited direct preclinical data for Cianopramine hydrochloride in animal models of depression is publicly available. The following protocols and dosage recommendations are based on the known mechanism of action of Cianopramine as a potent serotonin reuptake inhibitor and data from related tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) commonly used in these models. Researchers should consider these as starting points and perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Introduction
This compound is a tricyclic antidepressant (TCA) that acts as a potent and selective inhibitor of neuronal serotonin (5-HT) reuptake.[1][2][3] Its mechanism of action involves blocking the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][2] This modulation of the serotonin system is believed to underlie its antidepressant effects. These application notes provide a framework for investigating the antidepressant-like effects of this compound in common rodent models of depression.
Quantitative Data Summary
Due to the absence of specific preclinical data for this compound, the following table provides dosage information for the related TCA, imipramine, and the SSRI, citalopram, which are frequently used as positive controls in animal models of depression. These ranges can serve as a guide for initial dose-finding studies with Cianopramine.
| Compound | Animal Model | Species | Dosage Range (mg/kg) | Route of Administration | Treatment Duration | Reference |
| Imipramine | Forced Swim Test | Mouse | 7 mg/kg/day | Oral (in food pellets) | 4 weeks | [4] |
| Imipramine | Tail Suspension Test | Mouse | 15 - 30 mg/kg | Intraperitoneal (i.p.) | Acute (30-60 min pre-test) | N/A |
| Citalopram | Forced Swim Test | Rat | 7.5 - 15 mg/kg | Intraperitoneal (i.p.) | Acute | [5] |
| Citalopram | General Antidepressant Models | Rat | 0.3 - 10.0 mg/kg | Intraperitoneal (i.p.) | N/A | [6] |
| Fluoxetine | Tail Suspension Test | Mouse | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Acute | [7] |
Signaling Pathway
This compound, as a serotonin reuptake inhibitor, primarily targets the serotonin transporter (SERT) on the presynaptic neuron. By inhibiting SERT, it prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). This leads to a cascade of downstream signaling events within the postsynaptic neuron, which are thought to mediate the therapeutic effects of the drug.
Caption: Mechanism of action of this compound.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant treatment.
Materials:
-
Glass or Plexiglas cylinders (20 cm diameter, 40-50 cm height)
-
Water (23-25°C)
-
Towels or heating lamp
-
Stopwatch or automated tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water with a solubilizing agent if necessary)
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Pre-test Session (Day 1): Place each animal individually into a cylinder filled with water to a depth of 15-20 cm. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs. The pre-test session typically lasts for 15 minutes. This session serves to induce a state of behavioral despair.
-
Drying and Recovery: After the pre-test, remove the animals from the water, gently dry them with a towel, and place them in a warm environment to prevent hypothermia before returning them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the cylinders for a 5-6 minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Forced Swim Test experimental workflow.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm used to screen for antidepressant drugs in mice. The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Stopwatch or automated tracking system
-
This compound solution
-
Vehicle solution
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Suspension: Suspend each mouse individually by its tail from the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail. The mouse's body should be hanging freely, unable to touch any surfaces.
-
Test Duration: The test session typically lasts for 6 minutes.[8][9][10]
-
Behavioral Scoring: Record the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[10]
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of citalopram in the modified forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Translational Rodent Assay of Affective Biases in Depression and Antidepressant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cianopramine Hydrochloride as a Tool Compound in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine hydrochloride (also known as 3-cyanoimipramine or Ro 11-2465) is a tricyclic antidepressant (TCA) that serves as a valuable tool compound for neuroscience research.[1][2] Structurally related to imipramine, its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to a blockage of neuronal serotonin (5-HT) reuptake.[2][3] Additionally, this compound exhibits weak antagonist activity at serotonin receptors and has been noted for its weak alpha-adrenergic receptor antagonism.[1][4] Although investigated for the treatment of depression, it was never commercially marketed, making it a compound primarily utilized in research settings to probe the serotonergic system.[1]
These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in key neuroscience research experiments.
Data Presentation: Pharmacological Profile of this compound
Table 1: Transporter Inhibition
| Transporter | Species | Assay Type | Parameter | Value | Reference(s) |
| Serotonin Transporter (SERT) | Human | Platelet 5-HT Uptake Inhibition (ex vivo) | 57% inhibition 2h post 0.5 mg oral dose | N/A | [4] |
| Serotonin Transporter (SERT) | Human | Platelet 5-HT Uptake Inhibition (ex vivo) | 59% inhibition 2h post 1 mg oral dose | N/A | [4] |
| Serotonin Transporter (SERT) | Human | Platelet 5-HT Uptake Inhibition (ex vivo) | 80% inhibition 2h post 2 mg oral dose | N/A | [4] |
| Norepinephrine Transporter (NET) | Rat | In vivo antagonism of H 77/77-induced NA displacement | Active | N/A | [1] |
Table 2: Receptor Binding and Functional Antagonism
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| Serotonin Receptors (general) | Not Specified | Functional Assays | Weak Antagonist | N/A | [2] |
| Alpha-Adrenergic Receptors | Human | Phenylephrine Challenge (in vivo) | Weak Antagonist | N/A | [4] |
Note: Specific Ki or IC50 values for a broad panel of neurotransmitter receptors (e.g., dopamine, histamine, muscarinic) are not currently available in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established neuroscience research techniques and can be adapted for specific experimental needs.
In Vitro Protocol: Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes
This protocol details the procedure for measuring the inhibitory effect of this compound on serotonin reuptake in isolated nerve terminals (synaptosomes) from the rat brain.
Materials:
-
This compound
-
Rat brain tissue (e.g., cortex, hippocampus)
-
[3H]-Serotonin (radioligand)
-
Sucrose solution (0.32 M)
-
Krebs-Henseleit buffer
-
Scintillation fluid and vials
-
Homogenizer, centrifuges, water bath, filtration apparatus, and scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal welfare protocols and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Henseleit buffer.
-
-
Uptake Assay:
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer.
-
In test tubes, combine the synaptosomal suspension with the different concentrations of this compound or vehicle control.
-
Pre-incubate the tubes for 10 minutes at 37°C in a shaking water bath.
-
Initiate the uptake reaction by adding a known concentration of [3H]-Serotonin to each tube.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]-Serotonin uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
In Vivo Protocol: Forced Swim Test (FST) in Mice
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity. This protocol describes the use of this compound in the mouse FST.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Male adult mice (e.g., C57BL/6)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection 30-60 minutes before the test. Dosing will need to be optimized, but a starting point could be in the 1-10 mg/kg range based on its known potency.
-
-
Forced Swim Test:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place a mouse into the beaker.
-
Record the session for 6 minutes.
-
After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Behavioral Scoring:
-
Analyze the video recordings, typically scoring the last 4 minutes of the test.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Serotonin Reuptake Assay
Caption: Workflow for the in vitro serotonin reuptake assay.
Logical Flow for In Vivo Forced Swim Test
Caption: Logical flow of the in vivo forced swim test.
References
- 1. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Cianopramine Hydrochloride on Platelet Serotonin Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine hydrochloride, a tricyclic antidepressant, has been identified as a potent and selective inhibitor of the serotonin transporter (SERT). This property makes it a compound of interest for research into mood disorders and other conditions related to serotonergic dysfunction. Platelets, which express SERT and exhibit a serotonin uptake mechanism similar to that of presynaptic neurons, serve as a valuable and accessible ex vivo model for studying the effects of compounds like Cianopramine on serotonin reuptake. These application notes provide a comprehensive protocol for assessing the inhibitory effects of this compound on platelet serotonin uptake.
Mechanism of Action: Inhibition of Serotonin Transporter (SERT)
The primary mechanism by which this compound is understood to exert its effects on platelet serotonin levels is through the inhibition of the serotonin transporter (SERT). SERT is a membrane protein responsible for the reuptake of serotonin from the extracellular space into the platelet. By blocking this transporter, Cianopramine increases the extracellular concentration of serotonin.
Caption: this compound blocks the serotonin transporter (SERT) on the platelet membrane, inhibiting the reuptake of serotonin.
Data Presentation: Ex Vivo Inhibition of Platelet Serotonin Uptake by Cianopramine
An ex vivo study in healthy human subjects demonstrated the dose-dependent inhibition of ¹⁴C-labeled serotonin (5-HT) uptake into platelets following oral administration of this compound. The results are summarized in the table below.[1]
| Oral Dose of Cianopramine HCl | Mean Inhibition of 5-HT Uptake (± SD) at 2 hours | Mean Inhibition of 5-HT Uptake (± SD) at 24 hours |
| 0.5 mg | 57% ± 12% | 27% ± 13% |
| 1 mg | 59% ± 10% | 41% ± 13% |
| 2 mg | 80% ± 2% | 52% ± 10% |
These data indicate a rapid and significant inhibition of platelet serotonin uptake within 2 hours of administration, with a clear dose-response relationship. The effect is still present, though diminished, at 24 hours post-dose.
Experimental Protocols
The following protocols detail the preparation of human platelets and the subsequent assay to measure the inhibitory effects of this compound on serotonin uptake.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the isolation of platelet-rich plasma from whole blood, a critical first step for the serotonin uptake assay.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., acid-citrate-dextrose (ACD) or 3.2% sodium citrate).
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Refrigerated centrifuge.
-
Pipettes and sterile tips.
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
Centrifuge the whole blood at room temperature at a low speed (e.g., 150-200 x g) for 15-20 minutes with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.
-
Carefully aspirate the upper PRP layer using a sterile pipette, avoiding disturbance of the buffy coat, and transfer it to a fresh sterile conical tube.
-
To obtain platelet-poor plasma (PPP) for platelet count normalization, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
Determine the platelet count in the PRP using an automated hematology analyzer or a hemocytometer. Adjust the platelet concentration of the PRP to the desired working concentration (e.g., 2-3 x 10⁸ platelets/mL) using PPP.
Caption: A schematic workflow for the preparation of platelet-rich plasma (PRP) from whole blood for use in subsequent assays.
Protocol 2: [³H]-Serotonin Uptake Inhibition Assay
This protocol outlines the procedure for measuring the inhibition of radiolabeled serotonin uptake into platelets by this compound.
Materials:
-
Adjusted Platelet-Rich Plasma (PRP) from Protocol 1.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or saline).
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol).
-
Imipramine or another known SERT inhibitor as a positive control.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
-
Ice bath.
-
37°C water bath.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for determining an IC₅₀ value. Prepare a high concentration of a known SERT inhibitor (e.g., 10 µM imipramine) to determine non-specific uptake.
-
Assay Setup:
-
For each concentration of Cianopramine and controls, set up triplicate reactions in microcentrifuge tubes.
-
Total Uptake: Add assay buffer to the tubes.
-
Inhibitor/Test Compound: Add the desired concentration of this compound.
-
Positive Control: Add the known SERT inhibitor (e.g., imipramine).
-
Vehicle Control: Add the same volume of the vehicle used to dissolve Cianopramine.
-
-
Pre-incubation: Add an aliquot of the adjusted PRP to each tube. Pre-incubate the tubes for 10-15 minutes at 37°C to allow the inhibitor to interact with the platelets.
-
Initiation of Uptake: Initiate the serotonin uptake by adding a fixed, subsaturating concentration of [³H]-Serotonin (e.g., 10-20 nM final concentration) to each tube.
-
Incubation: Incubate the tubes for a short period (e.g., 4-10 minutes) at 37°C. The incubation time should be within the linear range of serotonin uptake.[2]
-
Termination of Uptake: Stop the reaction by placing the tubes in an ice bath. Rapidly add ice-cold wash buffer to each tube.
-
Filtration and Washing: Immediately filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove extracellular [³H]-Serotonin.
-
Measurement of Radioactivity: Transfer the filters to scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
Specific uptake is the difference between the total uptake (vehicle control) and the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Cianopramine concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific serotonin uptake).
-
Safety Precautions
-
Follow all institutional guidelines and regulations for handling human blood products.
-
Handle all radioactive materials in designated areas and follow appropriate safety protocols for use and disposal.
-
Wear appropriate personal protective equipment (PPE), including gloves and lab coats, throughout the procedures.
References
Application of Cianopramine Hydrochloride in 5-HT Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine hydrochloride, also known by its developmental code Ro 11-2465, is a tricyclic antidepressant (TCA) recognized primarily for its potent inhibition of the serotonin transporter (SERT), leading to a blockade of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1][2] This activity increases the concentration of 5-HT in the synaptic cleft, thereby enhancing serotonergic neurotransmission. While its principal mechanism of action is well-established as a selective serotonin reuptake inhibitor (SSRI), evidence also suggests weak antagonistic effects at postsynaptic serotonin receptors and alpha-adrenergic receptors.[3]
These characteristics make this compound a valuable tool for researchers studying the serotonergic system, particularly in the context of depression, anxiety, and other mood disorders. Its application in 5-HT receptor studies can help elucidate the role of serotonin transport in various physiological and pathological processes and differentiate the effects of potent SERT inhibition from direct receptor modulation.
Physicochemical Properties and Formulation
| Property | Value |
| Chemical Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, hydrochloride |
| Molecular Formula | C20H23N·HCl |
| Molecular Weight | 313.87 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and ethanol |
Note: The above data is representative and may vary between suppliers.
Data Presentation: 5-HT Receptor Interaction Profile of this compound
Comprehensive quantitative data on the binding affinity (Ki) and functional activity (EC50/IC50) of this compound across a wide range of 5-HT receptor subtypes is limited in publicly available literature. The primary established activity is potent inhibition of the serotonin transporter.
| Target | Parameter | Species | Value | Reference |
| Serotonin Transporter (SERT) | Inhibition of [14C]5-HT uptake | Human Platelets (ex vivo) | 80% ± 2% inhibition at 2mg dose (2hr post-administration) | [1] |
| Postsynaptic 5-HT Receptors | IC50 (antagonism of 5-HT induced contraction) | Rat stomach fundus strip | 5 x 10⁻⁵ M (50,000 nM) | [3] |
| Alpha-Adrenergic Receptors | Functional Antagonism | Human (in vivo) | Weak antagonism suggested by phenylephrine challenge test | [1] |
This table summarizes the available quantitative data. The high IC50 value for postsynaptic 5-HT receptors suggests a very low affinity.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following are generalized methodologies for key experiments relevant to its study in the context of 5-HT receptors.
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Subtypes
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.
Objective: To quantify the binding affinity of this compound for specific 5-HT receptor subtypes expressed in cell membranes.
Materials:
-
Cell membranes expressing the 5-HT receptor subtype of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand specific for the 5-HT receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Second Messenger Accumulation
This protocol outlines a general method to assess the functional activity (agonist or antagonist) of this compound at G-protein coupled 5-HT receptors by measuring second messenger levels (e.g., cAMP or inositol phosphates).
Objective: To determine if this compound acts as an agonist or antagonist at a specific 5-HT receptor subtype and to quantify its potency (EC50 or IC50).
Materials:
-
Intact cells expressing the 5-HT receptor of interest.
-
This compound.
-
A known agonist for the receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
Commercially available second messenger detection kit (e.g., cAMP or IP-One assay kit).
-
Plate reader compatible with the detection kit.
Procedure: For Agonist Activity:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Replace the culture medium with stimulation buffer and incubate.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time to allow for second messenger accumulation.
-
Lyse the cells and measure the second messenger levels according to the kit manufacturer's instructions.
-
Plot the second messenger levels against the concentration of this compound and determine the EC50 value.
For Antagonist Activity:
-
Follow steps 1 and 2 as above.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of the known agonist (typically its EC80) to the wells.
-
Incubate and measure the second messenger levels as described above.
-
Plot the inhibition of the agonist response against the concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways
The primary mechanism of this compound is the inhibition of the serotonin transporter (SERT), which increases synaptic serotonin levels. This elevated serotonin can then interact with various postsynaptic 5-HT receptors, each coupled to distinct signaling pathways.
Caption: Cianopramine HCl inhibits SERT, increasing synaptic 5-HT and subsequent receptor activation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for a 5-HT receptor.
Caption: Workflow for determining Cianopramine HCl's 5-HT receptor binding affinity.
Conclusion
This compound is a valuable research tool primarily due to its potent and selective inhibition of the serotonin transporter. While its direct interaction with 5-HT receptor subtypes appears to be weak, this property can be advantageous for studies aiming to isolate the effects of enhanced synaptic serotonin levels from direct receptor modulation. The provided protocols offer a foundational approach for researchers to further characterize the pharmacological profile of this compound and to utilize it in their investigations of the serotonergic system. Further studies are warranted to establish a more comprehensive 5-HT receptor binding and functional profile for this compound.
References
- 1. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Monoamine Transporter Function with Cianopramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine hydrochloride, a tricyclic antidepressant analog of imipramine, has been identified as a potent and selective inhibitor of the serotonin transporter (SERT).[1][2] This property makes it a valuable pharmacological tool for researchers investigating the role of SERT in various physiological and pathological processes. These application notes provide detailed information and protocols for utilizing this compound to study monoamine transporter function, particularly its effects on serotonin, norepinephrine, and dopamine transporters.
Mechanism of Action
This compound exerts its primary effect by binding to the serotonin transporter, thereby blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. While it is a potent inhibitor of serotonin uptake, its effects on norepinephrine (NE) and dopamine (DA) reuptake are not considered clinically relevant, suggesting a high degree of selectivity for SERT.[1]
Caption: Mechanism of this compound Action.
Quantitative Data
The following table summarizes the available data on the binding affinity and reuptake inhibition of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
| Transporter | Parameter | Value | Reference |
| SERT | % Inhibition of [¹⁴C]5-HT uptake (2mg dose, 2hr) | 80% ± 2% | [1] |
| NET | Effect on NE reuptake | Not clinically relevant | [1] |
| DAT | Ki / IC50 | Data not available |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a general method to determine the binding affinity (Ki) of this compound for SERT, NET, and DAT using membranes from cells expressing the respective transporters or from brain tissue.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes or brain synaptosomes expressing the target transporter.
-
Radioligand specific for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known selective inhibitor for the respective transporter).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or synaptosomes from appropriate tissues or cell lines. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of this compound or vehicle.
-
A fixed concentration of the appropriate radioligand.
-
For determining non-specific binding, add a high concentration of a non-labeled selective inhibitor.
-
-
Incubation: Add the prepared membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a method to measure the functional inhibition of monoamine transporters by this compound in synaptosomes or transfected cells.
Caption: Neurotransmitter Reuptake Inhibition Assay Workflow.
Materials:
-
Freshly prepared synaptosomes or cultured cells expressing the target transporter.
-
Radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).
-
This compound stock solution.
-
Krebs-Ringer-HEPES buffer (or similar physiological buffer).
-
Non-specific uptake inhibitor (e.g., a high concentration of a known selective inhibitor).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or harvest cultured cells expressing the transporter of interest.
-
Pre-incubation: Aliquot the synaptosomes or cells into a 96-well plate. Pre-incubate them with a range of concentrations of this compound or vehicle for a specified time at 37°C.
-
Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.
-
Scintillation Counting: Lyse the cells/synaptosomes on the filter and measure the internalized radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Plot the percent inhibition of uptake against the concentration of this compound and determine the IC50 value using non-linear regression.
Conclusion
This compound is a potent and selective serotonin reuptake inhibitor, making it a valuable research tool for elucidating the role of the serotonin transporter in health and disease. The protocols provided here offer a framework for characterizing the binding and functional activity of cianopramine and other compounds at monoamine transporters. Researchers should optimize these protocols for their specific experimental systems and conditions.
References
Application Notes and Protocols for Radiolabeling Cianopramine Hydrochloride in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Cianopramine hydrochloride, a tricyclic antidepressant and potent serotonin reuptake inhibitor, for use in preclinical and clinical imaging studies such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The following sections detail the rationale for radiolabeling Cianopramine, potential radiolabeling strategies, and step-by-step experimental protocols.
Introduction
Cianopramine is a tricyclic antidepressant that functions as a selective serotonin reuptake inhibitor.[1][2][3] Its high affinity for the serotonin transporter (SERT) makes it a valuable candidate for imaging studies aimed at understanding the pathophysiology of depression, monitoring treatment response, and aiding in the development of novel antidepressant medications.[4][5] Radiolabeled Cianopramine can serve as a tracer to visualize and quantify SERT density in the brain using non-invasive imaging techniques.[6]
Radiolabeling Strategies for this compound
The chemical structure of Cianopramine offers several potential sites for the introduction of a radionuclide. The choice of isotope and labeling position is critical to ensure that the resulting radiotracer retains its high affinity and selectivity for SERT. The primary strategies for radiolabeling this compound involve the incorporation of Carbon-11 ([11C]), a positron emitter with a short half-life (t½ = 20.4 minutes), making it ideal for PET imaging.
Two feasible approaches for the radiosynthesis of [11C]Cianopramine are:
-
Direct [11C]Cyanation: This method involves the introduction of a [11C]cyano (-CN) group. Given that Cianopramine already possesses a nitrile group, a precursor molecule without the cyano group would be required, followed by a nucleophilic substitution reaction with [11C]cyanide.[7][8][9][10][11]
-
[11C]N-Methylation: This approach targets the dimethylamino group on the propyl chain. A desmethyl precursor of Cianopramine would be synthesized and subsequently radiolabeled via N-methylation using [11C]methyl iodide or [11C]methyl triflate.[12][13][14]
This document will provide a detailed, hypothetical protocol for the [11C]N-Methylation approach, as it is a well-established and robust method for labeling tricyclic antidepressants and other neurologically active compounds.
Data Presentation
The following table summarizes the key quantitative data for the proposed radiolabeling protocol.
| Parameter | Value | Reference |
| Radionuclide | Carbon-11 ([11C]) | General Knowledge |
| Half-life | 20.4 minutes | General Knowledge |
| Precursor | Desmethyl-Cianopramine | Hypothetical |
| Labeling Agent | [11C]Methyl Iodide ([11C]CH3I) | [12][13][14] |
| Reaction Time | 5-10 minutes | [12] |
| Radiochemical Yield (decay-corrected) | 30-50% (expected) | Based on similar reactions |
| Molar Activity | > 1 Ci/µmol | Based on similar reactions |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | General Radiochemistry Practice |
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]Cianopramine via N-Methylation
This protocol describes the synthesis of [11C]Cianopramine from its desmethyl precursor using [11C]methyl iodide.
Materials and Reagents:
-
Desmethyl-Cianopramine precursor (1-2 mg)
-
[11C]Methyl Iodide ([11C]CH3I) produced from a cyclotron
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water/triethylamine mixture)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
Experimental Workflow:
Caption: Workflow for the radiosynthesis of [11C]Cianopramine.
Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of desmethyl-Cianopramine in 200 µL of anhydrous DMF in a sealed reaction vessel.
-
Deprotonation: Add a small amount of sodium hydride (approximately 1-2 mg of a 60% dispersion) to the reaction vessel to deprotonate the secondary amine of the precursor. Allow the reaction to proceed for 2-3 minutes at room temperature.
-
Radiolabeling Reaction: Bubble the gaseous [11C]methyl iodide, produced from the cyclotron target, through the reaction mixture. Heat the vessel to 80-100°C for 5-10 minutes to facilitate the N-methylation reaction.
-
Quenching and Purification: After the reaction is complete, quench the reaction by adding 500 µL of the HPLC mobile phase. Inject the entire mixture onto the semi-preparative HPLC system for purification.
-
Product Collection: Monitor the radioactivity and UV absorbance of the HPLC eluate. Collect the fraction corresponding to [11C]Cianopramine.
-
Formulation: Pass the collected HPLC fraction through a C18 Sep-Pak cartridge to remove the HPLC solvents. Elute the trapped [11C]Cianopramine from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
-
Final Preparation: Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%. The final product should be passed through a sterile 0.22 µm filter into a sterile vial for quality control and subsequent injection.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. Should be >95%.
-
Molar Activity: Calculated from the total radioactivity and the mass of Cianopramine, determined by HPLC with a standard curve.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are within pharmaceutically acceptable limits.
-
pH: Measured to be within a physiologically acceptable range (typically 5.5-7.5).
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
Signaling Pathway
Cianopramine exerts its therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be a key mechanism in the treatment of depression.
Caption: Mechanism of action of Cianopramine at the synapse.
Conclusion
The provided protocols offer a comprehensive guide for the radiolabeling of this compound for use in molecular imaging studies. The successful synthesis and application of [11C]Cianopramine will enable researchers to further investigate the role of the serotonin transporter in neuropsychiatric disorders and to accelerate the development of more effective therapeutic interventions. It is important to note that these protocols are hypothetical and would require optimization and validation in a dedicated radiochemistry facility.
References
- 1. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride su… [ouci.dntb.gov.ua]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling with [11C]HCN for Positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. radiolabeling-with-11c-hcn-for-positron-emission-tomography - Ask this paper | Bohrium [bohrium.com]
- 11. Radiolabeling with [11C]HCN for Positron emission tomography [ouci.dntb.gov.ua]
- 12. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cianopramine Hydrochloride Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Cianopramine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was never marketed.[1] Its primary mechanism of action is the potent inhibition of neuronal serotonin (5-hydroxytryptamine; 5-HT) reuptake, and it also acts as a weak serotonin receptor antagonist.[1][2] Like other TCAs, it is believed to alleviate depressive symptoms by increasing the levels of serotonin in the synaptic cleft.[3]
Q2: What are the known off-target effects of this compound?
As a tricyclic antidepressant, this compound may exhibit a range of off-target effects characteristic of this drug class. These can include antimuscarinic (anticholinergic) effects, leading to side effects like dry mouth, blurred vision, and constipation.[3][4][5][6] It may also interact with adrenergic and histamine receptors.[7] One study suggested weak alpha-receptor antagonism based on its effect on the pressor response to phenylephrine.[8] Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Q3: What are the general stability and storage recommendations for this compound?
This compound is typically supplied as a solid.[9] For general laboratory use, it should be stored at room temperature in the continental US, though specific storage conditions may vary and should be confirmed with the supplier's certificate of analysis.[2] As with other TCAs, it is important to protect it from light and moisture to prevent degradation.[10] Forced degradation studies on related TCAs like amitriptyline and desipramine have shown susceptibility to oxidation and photodegradation.[11][12][13]
Troubleshooting Guide
In Vitro Experimentation
Q: I am observing high variability in my serotonin reuptake inhibition assay results. What could be the cause?
A: High variability in serotonin reuptake inhibition assays can stem from several factors:
-
Cell Line Health: Ensure the cell line used (e.g., HEK293-hSERT, JAR cells) is healthy and not passaged too many times.[14] Cell viability and transporter expression levels can significantly impact results.
-
Compound Solubility: this compound, like many TCAs, may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in assay buffer. Precipitated compound will lead to inaccurate concentrations and inconsistent results. Consider performing a solubility test in your assay buffer.
-
Incubation Time and Temperature: Optimize incubation times and maintain a consistent temperature (typically 37°C) during the assay. Deviations can alter transporter activity and compound binding.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of concentrated compound, can introduce significant error. Use calibrated pipettes and appropriate techniques.
-
Washing Steps: Inadequate washing to remove unbound radiolabeled serotonin ([³H]5-HT) can lead to high background signal and variability. Ensure washing steps are consistent and thorough.
Q: My this compound solution appears to lose potency over time. Why is this happening?
A: Loss of potency can be due to degradation. As a tricyclic amine, Cianopramine may be susceptible to oxidation and photodegradation.[11][13]
-
Storage of Stock Solutions: Store stock solutions in a solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Working Solutions: Prepare fresh working solutions in your aqueous assay buffer for each experiment. Avoid storing dilute aqueous solutions for extended periods.
In Vivo Experimentation
Q: I am not observing a significant antidepressant-like effect in my animal model (e.g., forced swim test) after administering this compound. What are some potential reasons?
A: Several factors can contribute to a lack of efficacy in animal models of depression:
-
Dose Selection: The dose may be suboptimal. Refer to available literature for dose-response studies of Cianopramine or related TCAs. A clinical study used a mean daily dose of 3.3 +/- 0.6 mg in humans.[5] Animal doses will need to be determined through appropriate allometric scaling and pilot studies.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the timing of administration relative to the behavioral test are critical. Ensure the compound has sufficient time to be absorbed and reach the brain. The pharmacokinetic profile of the drug in the chosen animal model should be considered.
-
Animal Strain and Stress Levels: The strain of the animal can influence its response to antidepressants and performance in behavioral tests.[15] Baseline stress levels of the animals can also impact the results. Ensure proper acclimatization and handling to minimize extraneous stress.
-
Forced Swim Test Protocol Variations: The specifics of the forced swim test protocol, such as water temperature and cylinder dimensions, can affect the outcome.[15] Ensure your protocol is validated and consistent.
-
Metabolism: Cianopramine, like other TCAs, is likely metabolized in the liver. The metabolic rate can vary between species and even between individual animals, affecting the bioavailability of the active compound.
Q: I am observing unexpected side effects in my animals, such as sedation or anticholinergic effects. How can I manage this?
A: These side effects are characteristic of tricyclic antidepressants.
-
Dose Adjustment: The observed side effects may be dose-dependent. Consider reducing the dose to a level that minimizes side effects while retaining therapeutic efficacy.
-
Observation Period: Carefully observe the animals after administration to document the onset and duration of any side effects. This information can help in adjusting the experimental timeline.
-
Control Groups: Ensure you have appropriate vehicle control groups to differentiate the effects of the drug from the experimental procedures.
Quantitative Data Summary
Table 1: Inhibition of ¹⁴C-labeled Serotonin (5-HT) Uptake in Human Platelets by this compound
| Oral Dose of Cianopramine | Mean Inhibition of 5-HT Uptake (2 hours post-dose) | Mean Inhibition of 5-HT Uptake (24 hours post-dose) |
| 0.5 mg | 57% ± 12% | 27% ± 13% |
| 1 mg | 59% ± 10% | 41% ± 13% |
| 2 mg | 80% ± 2% | 52% ± 10% |
Data from Eichler HG, et al. Clin Pharmacol Ther. 1984 Oct;36(4):542-5.[8]
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay (Adapted Protocol)
This protocol is adapted from methods used for other serotonin reuptake inhibitors and can be optimized for this compound.
-
Preparation of Membranes:
-
Use cell membranes from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
This compound at various concentrations (or vehicle for total binding)
-
A non-specific ligand (e.g., a high concentration of a known SERT inhibitor like fluoxetine) for determining non-specific binding.
-
Radioligand specific for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (to be determined experimentally).
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Cianopramine that inhibits 50% of specific binding) using non-linear regression analysis.
-
Forced Swim Test (FST) in Rodents (Adapted Protocol)
This is a common behavioral test to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).
-
-
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This is to induce a state of behavioral despair. After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle at predetermined times before the test session (e.g., 24h, 5h, and 1h before the test, or as determined by pharmacokinetic studies).
-
Test Session (Day 2): Place the animal back into the swim cylinder for a 5-minute session. Record the entire session on video for later scoring.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, scores the video recordings.
-
The primary measure is immobility time : the duration the animal spends floating passively, making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored include swimming (active movements around the cylinder) and climbing (active attempts to climb the cylinder walls).
-
-
Data Analysis:
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for antidepressant drug discovery.
References
- 1. color | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentation.tokens.studio [documentation.tokens.studio]
- 6. wjgnet.com [wjgnet.com]
- 7. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 11. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Optimizing Cianopramine Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cianopramine hydrochloride in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tricyclic antidepressant (TCA).[1] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into presynaptic neurons.[1][2] By blocking SERT, Cianopramine increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][4] It is also described as a weak serotonin receptor antagonist.
Q2: What are the common in vitro assays used to characterize this compound?
A2: Common in vitro assays for this compound and similar serotonin reuptake inhibitors include:
-
Serotonin Reuptake Inhibition Assays: To determine the potency and selectivity of the compound in blocking the serotonin transporter. This is often done using synaptosomes, platelets, or cell lines expressing the recombinant human serotonin transporter (hSERT).
-
Cytotoxicity Assays: To determine the concentration range at which this compound may induce cell death, which is crucial for interpreting results from other assays.
-
Receptor Binding Assays: To assess the affinity of this compound for various neurotransmitter receptors and transporters to determine its selectivity profile.
-
Signaling Pathway Analysis: To investigate the downstream effects of SERT inhibition on intracellular signaling cascades.
Q3: How should I prepare a stock solution of this compound?
-
Organic Solvents: this compound is expected to be soluble in organic solvents such as DMSO and ethanol. For related compounds, solubilities are in the range of 3-25 mg/mL.[5] It is best practice to start with a small amount to ensure solubility before preparing a large stock.
-
Aqueous Solutions: Direct dissolution in aqueous buffers like PBS may be limited. For similar compounds, solubility in PBS (pH 7.2) is around 0.5 mg/mL.[5] To prepare aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular effects. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh daily.
Experimental Protocols
Serotonin Reuptake Inhibition Assay in hSERT-expressing Cells
This protocol is adapted from standard procedures for assessing serotonin transporter inhibitors.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin (radiolabeled serotonin)
-
This compound
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Plate the cells in a 24- or 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Compounds: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of a known SERT inhibitor (e.g., paroxetine) as a positive control and a vehicle control (assay buffer with the same final concentration of solvent as the test compounds).
-
Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Add the different concentrations of this compound, control inhibitor, or vehicle to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Serotonin to each well at a final concentration close to its Km for SERT.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Measurement:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage inhibition of specific [³H]-Serotonin uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y, or a cell line relevant to the research question)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis:
-
Express the absorbance values as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Serotonin Reuptake Inhibition | 0.1 nM - 10 µM | Based on the high potency of TCAs, a wide range is recommended to determine the full dose-response curve and IC50 value. |
| Cytotoxicity (e.g., MTT, LDH) | 1 µM - 100 µM | TCAs can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxic profile in your specific cell line. |
| Receptor Binding | 0.1 nM - 1 µM | To assess affinity for SERT and potential off-target receptors. |
| Signaling Pathway Analysis | 10 nM - 1 µM | Use concentrations at and around the IC50 for SERT inhibition, and well below the cytotoxic concentrations. |
Table 2: Solubility of Structurally Similar Tricyclic Antidepressants
| Compound | Solvent | Approximate Solubility |
| Imipramine hydrochloride | DMSO | ~25 mg/mL |
| Ethanol | ~25 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL | |
| Clomipramine hydrochloride | DMSO | ~3 mg/mL |
| Ethanol | ~10 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Note: This data is for related compounds and should be used as a guideline for this compound.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
-
Question: I am observing precipitation of my compound after diluting my DMSO stock into the cell culture medium. What should I do?
-
Answer:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Reduce the DMSO concentration in the stock: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration when diluted, which can sometimes improve the solubility of the compound in the final aqueous solution.
-
Use a different solvent: While DMSO and ethanol are common, for some applications, other solvents might be considered. However, always check for solvent compatibility with your assay and potential for cellular toxicity.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Vortex during dilution: Vortex the aqueous solution while adding the DMSO stock to ensure rapid and even dispersion.
-
Issue 2: High Background or Inconsistent Results in the Serotonin Reuptake Assay
-
Question: My serotonin reuptake assay is showing high background noise and variability between replicates. How can I improve it?
-
Answer:
-
Optimize cell density: Too many or too few cells can lead to inconsistent results. Perform a cell titration experiment to find the optimal cell number per well.
-
Check cell health: Ensure your cells are healthy and not overgrown. Use cells from a consistent passage number for all experiments.
-
Washing steps: Be gentle but thorough with your washing steps to remove all unbound [³H]-Serotonin without detaching the cells.
-
Incubation times: Optimize the pre-incubation and uptake incubation times. A shorter uptake time might reduce non-specific uptake.
-
Temperature control: Maintain a consistent temperature of 37°C during the incubation steps, as serotonin transport is an active process that is temperature-sensitive.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Question: I am observing significant cell death at concentrations where I expect to see specific inhibition of serotonin reuptake. Why is this happening?
-
Answer:
-
Cell line sensitivity: Different cell lines have varying sensitivities to tricyclic antidepressants. Your chosen cell line might be particularly susceptible to the cytotoxic effects of Cianopramine. Consider using a different, more robust cell line.
-
Off-target effects: At higher concentrations, TCAs can interact with other receptors and cellular targets, which may lead to cytotoxicity. This is a known characteristic of this class of compounds.
-
Assay duration: Longer incubation times will likely increase cytotoxicity. If possible, shorten the duration of the experiment.
-
Confirm with multiple cytotoxicity assays: Use a different cytotoxicity assay (e.g., LDH release assay) to confirm the results obtained from the MTT assay.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Troubleshooting poor solubility of Cianopramine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cianopramine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrochloride salt of Cianopramine, a tricyclic antidepressant.[1] It functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its chemical formula is C₂₀H₂₄ClN₃ and it has a molecular weight of 341.88 g/mol .[2]
Q2: What is the mechanism of action of Cianopramine?
A2: Cianopramine is a serotonin reuptake inhibitor.[1] It blocks the serotonin transporter (SERT) on the presynaptic neuron, which prevents the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its effect on the postsynaptic neuron.[3][4][5]
Q3: What are the typical solvents for dissolving tricyclic antidepressant hydrochlorides?
A3: Based on data for structurally similar tricyclic antidepressant hydrochlorides like Clomipramine, Imipramine, and Amitriptyline, common solvents include water, ethanol, and DMSO.[6][7][8] However, aqueous solubility can be limited, especially at neutral or basic pH.
Troubleshooting Poor Solubility
Problem: I am having difficulty dissolving this compound in my desired solvent.
This is a common issue with hydrochloride salts of weakly basic compounds. The following sections provide potential solutions and troubleshooting steps.
Initial Troubleshooting Steps
If you are observing poor solubility, consider the following initial steps:
-
Sonication: Gentle sonication can help to break up aggregates and accelerate the dissolution process.
-
Gentle Heating: Cautiously warming the solution may improve solubility. However, be mindful of potential degradation at elevated temperatures. Monitor for any changes in the appearance or color of the solution.
-
Particle Size Reduction: If you are working with a solid form, grinding the material to a finer powder can increase the surface area and improve the dissolution rate.
Solvent & pH Adjustment
The solubility of this compound is highly dependent on the pH of the solution. As a salt of a weak base, it will be more soluble in acidic conditions.
Q: My this compound is not dissolving in water or a neutral buffer (e.g., PBS at pH 7.2). What should I do?
A: The low solubility in neutral or alkaline aqueous solutions is expected for a hydrochloride salt of a weak base. In these conditions, the compound can convert to its less soluble free base form.
-
Recommended Action: Adjust the pH of your aqueous solution to be more acidic (e.g., pH 2-4). The addition of a small amount of dilute hydrochloric acid can significantly improve solubility. Weakly basic drugs generally exhibit higher solubility at lower pH values.[9][10][11]
Use of Co-solvents
If adjusting the pH is not suitable for your experiment, or if you require a higher concentration, using a co-solvent system can be effective.
Q: Can I use organic solvents to dissolve this compound?
A: Yes, organic solvents can be used, but it's crucial to consider their compatibility with your experimental system.
-
Recommended Co-solvents:
-
Procedure for Preparing a Stock Solution with a Co-solvent:
-
Dissolve the this compound in a small amount of 100% ethanol or DMSO to create a concentrated stock solution.
-
For your final working solution, slowly add the aqueous buffer to the organic stock solution while vortexing. Be cautious, as adding the aqueous phase too quickly can sometimes cause the compound to precipitate out of solution.
-
Quantitative Solubility Data (for related compounds)
| Compound | Solvent | Solubility |
| Clomipramine hydrochloride | Ethanol | ~10 mg/mL[6] |
| DMSO | ~10 mg/mL[6] | |
| PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| Imipramine hydrochloride | Ethanol | ~25 mg/mL[7] |
| DMSO | ~25 mg/mL[7] | |
| PBS (pH 7.2) | ~0.5 mg/mL[7] | |
| Amitriptyline hydrochloride | Ethanol | ~25 mg/mL[8] |
| DMSO | ~25 mg/mL[8] | |
| PBS (pH 7.2) | ~0.5 mg/mL[8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the "shake-flask" method, a common technique for determining the equilibrium solubility of a compound.[12][13]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate or citrate buffers at various pH values)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved material settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully collect a supernatant sample and dilute it with the mobile phase of your analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical method.
Visualizations
References
- 1. Cianopramine - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Cianopramine hydrochloride off-target effects to consider in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cianopramine hydrochloride in their experiments. The information addresses potential issues arising from the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the potent inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1] This action is responsible for its antidepressant effects.
Q2: Beyond SERT, what are the expected off-target effects of this compound?
A2: While comprehensive binding data for cianopramine is limited, as a tricyclic antidepressant, it is anticipated to interact with several other receptors, contributing to potential off-target effects. These commonly include histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.[2] Such interactions are characteristic of the TCA class and can lead to side effects like sedation, orthostatic hypotension, and dry mouth.[2][3] Evidence suggests that cianopramine has weak alpha-receptor antagonism.
Q3: How can I account for potential off-target effects in my experimental design?
A3: To mitigate and understand the impact of off-target effects, consider the following:
-
Use of specific antagonists: In cell-based or tissue experiments, co-incubation with specific antagonists for histamine H1, alpha-1 adrenergic, and muscarinic receptors can help to isolate the effects mediated by these off-target interactions.
-
Control compounds: Include other TCAs with known and varying off-target profiles (e.g., imipramine, desipramine) as comparators.
-
Dose-response curves: Generate comprehensive dose-response curves. Off-target effects may only become apparent at higher concentrations of cianopramine.
-
Phenotypic observation: In in-vivo studies, carefully monitor for physiological changes consistent with off-target effects, such as changes in blood pressure (alpha-1 adrenergic) or sedation (histamine H1).
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected cell sedation or reduced activity in cellular assays | Antagonism of the Histamine H1 receptor, a known effect of many TCAs, can lead to sedative effects.[2] | 1. Lower the concentration of this compound to a range where SERT inhibition is maximal but H1 antagonism is minimal. 2. Pre-treat cells with a histamine H1 agonist to see if the sedative effect can be reversed. 3. Use a cell line with low or no expression of H1 receptors if the focus is solely on SERT. |
| Sudden drop in blood pressure in animal models | Blockade of alpha-1 adrenergic receptors can cause vasodilation and a subsequent drop in blood pressure (orthostatic hypotension).[3] | 1. Monitor blood pressure closely during the experiment. 2. Administer this compound via a slow infusion rather than a bolus injection to minimize rapid changes in plasma concentration. 3. Co-administer a low dose of an alpha-1 adrenergic agonist to counteract the hypotensive effect, if experimentally appropriate. |
| Inconsistent results in assays measuring intracellular calcium mobilization | Muscarinic acetylcholine receptors (specifically M1, M3, M5) are Gq-coupled and their blockade by Cianopramine could interfere with signaling pathways that involve phospholipase C and intracellular calcium. | 1. If your experimental system relies on calcium signaling, verify that the cells do not express muscarinic receptors that could be antagonized by Cianopramine. 2. Use a different signaling readout that is independent of the Gq pathway, such as cAMP measurement for Gs/Gi-coupled receptors. 3. Confirm muscarinic receptor expression in your cell line and consider using a cell line that lacks these receptors. |
| Variability in serotonin reuptake inhibition assays | The affinity of Cianopramine for SERT can be influenced by assay conditions such as temperature and buffer composition. | 1. Ensure strict control over temperature (typically 37°C for uptake assays).[4] 2. Maintain consistent ionic strength and pH of the assay buffer. 3. Use a well-characterized control inhibitor of SERT (e.g., fluoxetine) in parallel to validate assay performance. |
Data Presentation: Off-Target Binding Profile of Structurally Related TCAs
Specific quantitative off-target binding data for this compound is not extensively published. The following table presents the binding affinities (Ki, nM) of the structurally similar tricyclic antidepressants, Imipramine and Clomipramine, to provide a likely off-target profile. Lower Ki values indicate higher binding affinity.
| Target | Imipramine Ki (nM) | Clomipramine Ki (nM) | Potential Experimental Implication |
| Serotonin Transporter (SERT) | 1.4 | 0.27 | Primary target for antidepressant effect. |
| Norepinephrine Transporter (NET) | 37 | 47 | Contributes to antidepressant effect and potential cardiovascular side effects. |
| Histamine H1 Receptor | 11 | 19 | Sedation, weight gain.[2] |
| Alpha-1 Adrenergic Receptor | 61 | 38 | Dizziness, orthostatic hypotension.[3] |
| Muscarinic M1 Receptor | 91 | 47 | Anticholinergic effects (dry mouth, blurred vision, constipation). |
Disclaimer: Data is compiled from various sources and should be used for comparative purposes. The binding profile of Cianopramine may differ.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound (like Cianopramine) for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Cianopramine for a receptor of interest (e.g., Histamine H1 receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane suspension, and the this compound dilutions.
-
Incubation: Add the specific radioligand at a concentration at or below its Kd value to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Cianopramine. Calculate the IC50 value (the concentration of Cianopramine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
Serotonin Reuptake Inhibition Assay
This protocol describes a method to measure the functional inhibition of the serotonin transporter.
Objective: To determine the IC50 value of Cianopramine for the inhibition of serotonin uptake.
Materials:
-
Cells or synaptosomes expressing SERT (e.g., rat brain synaptosomes or HEK293 cells stably expressing hSERT).[4]
-
[3H]-Serotonin ([3H]-5-HT).
-
Test compound (this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare cell or synaptosome suspensions in uptake buffer. Prepare serial dilutions of this compound.
-
Pre-incubation: Pre-incubate the cell/synaptosome suspension with the different concentrations of Cianopramine for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [3H]-5-HT to the wells to start the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold uptake buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Cianopramine that causes 50% inhibition of [3H]-5-HT uptake (IC50).
Visualizations
Caption: Signaling pathways of Cianopramine's primary and off-target effects.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clomipramine - Wikipedia [en.wikipedia.org]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize variability in Cianopramine hydrochloride behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize variability in behavioral studies involving Cianopramine hydrochloride. Given the limited specific preclinical behavioral data for this compound, this guide incorporates data from the structurally and mechanistically similar tricyclic antidepressant, clomipramine, as a representative example to illustrate key principles.
Troubleshooting Guide: Minimizing Variability
High variability in behavioral studies can mask the true effects of this compound. This guide provides a systematic approach to identifying and mitigating common sources of experimental noise.
Diagram: Troubleshooting Workflow for High Variability
Caption: A flowchart to systematically identify and address sources of variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in rodent behavioral studies?
A1: Variability in rodent behavioral studies is multifactorial and can be broadly categorized into three main areas[1][2][3]:
-
Animal-Related Factors:
-
Genetics: Different strains of mice and rats exhibit varied behavioral baselines and responses to drugs[1].
-
Sex: Hormonal fluctuations, particularly the estrous cycle in females, can significantly impact behavior.[1] The sex of the experimenter can also influence rodent stress levels and subsequent behavior[2].
-
Age and Health: The age and overall health status of the animals are critical variables.
-
Social Environment: Housing conditions, such as group vs. individual housing and social hierarchy within a cage, can affect anxiety and depression-like behaviors[2][3].
-
-
Environmental Factors:
-
Procedural Factors:
-
Handling: The method and consistency of handling by the experimenter can significantly impact an animal's stress level and performance in behavioral tasks[2].
-
Experimenter Bias: Unconscious biases of the experimenter can influence how they handle animals and score behaviors. Blinding is crucial to mitigate this[4].
-
Test Order: If multiple behavioral tests are performed on the same cohort, the order of the tests can affect performance in subsequent assays[2].
-
Q2: How does this compound work, and how does this relate to its behavioral effects?
A2: this compound (also known as cianopramine or Ro 11-2465) is a tricyclic antidepressant (TCA). Its primary mechanism of action is as a potent and selective inhibitor of serotonin (5-HT) reuptake in neurons.[5] By blocking the serotonin transporter (SERT), Cianopramine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, it has been shown to weakly block postsynaptic serotonin receptors.[5] This modulation of the serotonin system is believed to underlie its antidepressant and anxiolytic effects observed in behavioral studies.
Diagram: Simplified Serotonin Reuptake Inhibition by Cianopramine
Caption: Cianopramine blocks serotonin reuptake, increasing its availability in the synapse.
Q3: What are recommended dosages and administration routes for this compound in rodent behavioral studies?
For a representative tricyclic antidepressant like clomipramine , dosages in mice for behavioral tests typically range from 10 to 30 mg/kg administered intraperitoneally (i.p.). It is crucial to perform a dose-response study to determine the optimal dose for a specific behavioral paradigm and animal strain, as higher doses can lead to sedative effects that may confound the results.
| Compound | Animal Model | Assay | Dosage Range (i.p.) | Timing of Administration | Observed Effect |
| Clomipramine | Mice | Inhibitory Avoidance | 10 mg/kg | 30 minutes before each stress session | Attenuated memory impairment |
| Clomipramine | Rats | Radial Arm Maze | 10 mg/kg daily | 30 minutes before testing | Impaired long-term visuo-spatial memory |
| Imipramine | Mice | Forced Swim Test | 8-64 mg/kg | 30 minutes before test | Dose-dependent decrease in immobility |
| Imipramine | Mice | Tail Suspension Test | 8-32 mg/kg | 30 minutes before test | Decrease in immobility |
Q4: What are the key considerations for the vehicle and route of administration?
A4: The choice of vehicle and administration route can significantly impact drug solubility, bioavailability, and ultimately, the behavioral outcome.
-
Vehicle: this compound is a salt and should be soluble in sterile saline (0.9% NaCl). It is critical to always include a vehicle-control group that receives the same volume of the vehicle via the same route of administration.
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: This is a common route for acute studies as it leads to rapid absorption.
-
Oral gavage (p.o.): This route can be used for both acute and chronic studies and may better mimic clinical administration.
-
Subcutaneous (s.c.) injection: Another option for systemic administration.
-
The chosen route should be consistent throughout the study. The pharmacokinetics of the drug can vary significantly with the route of administration, affecting the timing of peak brain concentration and the duration of action.
Q5: How can I minimize the placebo effect in my animal studies?
A5: While animals do not experience a "placebo effect" in the human sense, a similar phenomenon known as the "caregiver placebo effect" or "observer bias" can occur.[6] This is where the researcher's expectations influence their handling of the animals and their interpretation of the behavioral data. To minimize this:
-
Blinding: The experimenter conducting the behavioral test and scoring the data should be unaware of the treatment groups (e.g., vehicle vs. Cianopramine).
-
Randomization: Animals should be randomly assigned to treatment groups to avoid systematic bias.
-
Standardized Procedures: All experimental procedures, from animal handling to data recording, should be standardized and consistently applied across all groups.
-
Objective Measures: Whenever possible, use automated tracking software to score behaviors, as this reduces subjective interpretation.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These should be adapted and optimized for your specific laboratory conditions and research question.
Forced Swim Test (FST) in Mice
The FST is a widely used test to screen for antidepressant-like activity. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressants have been shown to reduce the duration of this immobility.
Materials:
-
Transparent cylinders (25 cm height, 10-15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Animal-safe disinfectant
Procedure:
-
Fill the cylinders with water to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or hind paws.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
After the 6-minute session, carefully remove the mouse, dry it with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.
-
Clean the cylinder with disinfectant between animals to remove olfactory cues.
-
A trained observer, blind to the treatment groups, should score the last 4 minutes of the session for the total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST) in Mice
The TST is another common assay for assessing antidepressant-like effects, based on a similar principle to the FST.
Materials:
-
Tail suspension apparatus (a rod or bar to which the tail can be attached)
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Securely attach a piece of adhesive tape to the mouse's tail, about 1-2 cm from the tip.
-
Suspend the mouse by its tail from the apparatus, ensuring it cannot reach any surfaces.
-
Record the session for 6 minutes.
-
After the test, gently remove the mouse and the tape from its tail and return it to its home cage.
-
A blinded observer scores the entire 6-minute session for the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus-shaped maze with two open and two enclosed arms.
-
Video recording and tracking software.
-
Animal-safe disinfectant.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the designated time prior to the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
After the 5-minute session, return the mouse to its home cage.
-
Clean the maze thoroughly between each animal.
-
Analyze the data for parameters such as the time spent in the open arms, the number of entries into the open arms, and total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
References
- 1. Effects of social stress and clomipramine on emotional memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cianopramine Hydrochloride Delivery Issues in CNS Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cianopramine hydrochloride delivery in Central Nervous System (CNS) research.
Disclaimer
This compound is a compound that was investigated but never marketed, and as such, publicly available data on its specific physicochemical properties is limited.[1][2] The following guidance is based on general strategies for delivering small molecule drugs to the CNS and assumes that this compound shares characteristics with other tricyclic antidepressants, such as Imipramine and Clomipramine.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to delivering this compound to the CNS?
The principal obstacle for delivering drugs like this compound to the CNS is the Blood-Brain Barrier (BBB).[6][7][8] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7][9] Key challenges include:
-
Tight Junctions: These protein complexes between endothelial cells limit the passive diffusion of molecules.[6][7]
-
Efflux Transporters: P-glycoprotein (P-gp) and other transporters actively pump drugs out of the brain endothelial cells back into the bloodstream.[10][11]
-
Poor Aqueous Solubility: Like many tricyclic compounds, this compound may exhibit poor water solubility, hindering its administration and absorption.[12][13][14]
Q2: My this compound solution is cloudy or shows precipitation. What can I do?
This likely indicates poor solubility. Consider the following troubleshooting steps:
-
Co-solvents: Employing a water-miscible organic solvent can improve solubility. For a related compound, Clomipramine hydrochloride, solubility is reported to be high in DMSO and ethanol.[4][15] However, ensure the final concentration of the organic solvent is low enough to avoid toxicity in your experimental model.[15]
-
pH Adjustment: The solubility of amine-containing compounds like this compound can often be improved by adjusting the pH of the solution.
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[16][17][18][19]
Q3: I am observing low brain penetration of this compound in my animal model. What strategies can I employ to enhance CNS delivery?
Low brain penetration is a common issue for CNS drug candidates.[20] Several advanced formulation strategies can be explored:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[21][22][23][24] Both polymeric and lipid-based nanoparticles are viable options.[22][24]
-
Liposomal Formulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, potentially enhancing their delivery across the BBB.[25][26][27]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[9][11][28]
Q4: How can I determine if my formulation strategy is effective?
A combination of in vitro and in vivo models is recommended:
-
In Vitro BBB Models: Cell culture models of the BBB can be used to assess the permeability of your this compound formulation.[11][29]
-
In Vivo Pharmacokinetic Studies: Measuring the concentration of this compound in the brain and plasma of animal models over time is the gold standard for determining BBB penetration.[29]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Cloudy or precipitated solution | Poor aqueous solubility of this compound. | 1. Optimize Solvent System: Prepare a stock solution in a suitable organic solvent like DMSO or ethanol and dilute it further in aqueous buffers.[4][15] 2. pH Adjustment: Systematically vary the pH of the formulation to find the optimal solubility. 3. Incorporate Surfactants: Add a biocompatible surfactant (e.g., Polysorbate 80) to the formulation to increase solubility.[30][31] |
| Drug degradation over time | Chemical instability of the compound in the chosen formulation. | 1. Stability Studies: Conduct stability studies at different temperatures and pH values. 2. Lyophilization: For long-term storage, consider lyophilizing the formulation.[25] |
Issue 2: Low Blood-Brain Barrier Permeability
| Symptom | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio | Inefficient transport across the BBB; active efflux by transporters like P-gp. | 1. Nanoparticle Formulation: Encapsulate this compound in nanoparticles (e.g., PLGA or lipid-based) to potentially mask it from efflux transporters and enhance uptake.[21][22][28] 2. Liposome Formulation: Formulate the drug in liposomes, which can be surface-modified with targeting ligands to improve BBB crossing.[22][25] 3. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can increase brain concentrations of P-gp substrates. However, this approach has translational challenges.[11] |
| High variability in CNS drug levels between subjects | Inconsistent BBB disruption or formulation performance. | 1. Optimize Formulation Parameters: Ensure consistent particle size, surface charge, and drug loading in your nanoparticle or liposomal formulations. 2. Refine Administration Technique: For methods like intranasal delivery, ensure a consistent and reproducible administration technique. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing polymeric nanoparticles using the nanoprecipitation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) (surfactant)
-
Purified water (anti-solvent)
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone.
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v Poloxamer 188).
-
Under magnetic stirring, add the organic phase (this compound and PLGA in acetone) dropwise into the aqueous surfactant solution.
-
Nanoparticles will form spontaneously due to the solvent displacement.
-
Stir the resulting suspension at room temperature for several hours to allow for complete evaporation of the acetone.
-
Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Resuspend the purified nanoparticles in an appropriate buffer for in vitro or in vivo studies.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a basic procedure using a cell-based BBB model (e.g., bEnd.3 or hCMEC/D3 cells).
Materials:
-
Transwell® inserts with a microporous membrane
-
BBB-forming endothelial cells (e.g., bEnd.3)
-
Cell culture medium
-
This compound formulation
-
Lucifer yellow (as a marker for paracellular permeability)
-
Analytical method to quantify this compound (e.g., HPLC-MS/MS)
Procedure:
-
Seed the endothelial cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer with tight junctions is formed.
-
Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Add the this compound formulation to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of this compound in the basolateral samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Troubleshooting logic for Cianopramine HCl delivery.
Caption: Nanoparticle development workflow.
Caption: Mechanisms of BBB transport for formulated drugs.
References
- 1. Cianopramine - Wikipedia [en.wikipedia.org]
- 2. Cianopramine [medbox.iiab.me]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proventainternational.com [proventainternational.com]
- 8. Addressing the Challenges of CNS Drug Delivery - PharmaFeatures [pharmafeatures.com]
- 9. proventainternational.com [proventainternational.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.umcs.pl [journals.umcs.pl]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
- 20. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. iipseries.org [iipseries.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Cianopramine Hydrochloride Stability and Degradation
Disclaimer: Cianopramine hydrochloride is a tricyclic antidepressant that was investigated but never commercially marketed. Consequently, public domain data on its specific degradation pathways and products is scarce. The following information is substantially based on published data for structurally similar tricyclic antidepressants, such as Imipramine and Clomipramine, to provide guidance on potential degradation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on data from related tricyclic antidepressants, this compound is likely susceptible to degradation through oxidation, hydrolysis, and photolysis.[1][2] Key degradation pathways may include:
-
Oxidation: The tertiary amine group in the side chain is a primary site for oxidation, potentially forming an N-oxide derivative.[3] The aromatic rings may also undergo hydroxylation.
-
Hydrolysis: While generally more stable to hydrolysis than esters or amides, the molecule may undergo slow degradation in acidic or alkaline conditions, potentially involving the dibenzazepine ring system.
-
Photodegradation: Exposure to UV light can induce degradation, possibly leading to demethylation, hydroxylation, and the formation of N-oxide products.[1][4]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound have not been documented, we can infer potential structures from its analogs. The table below summarizes likely degradation products based on studies of Imipramine and Clomipramine.
| Degradation Pathway | Potential Degradation Product | Inferred from Analog |
| Oxidation | Cianopramine-N-oxide | Imipramine, Clomipramine[3] |
| Hydroxylated Cianopramine | Imipramine, Clomipramine[1] | |
| Photodegradation | Desmethyl-Cianopramine | Clomipramine[1][4] |
| Hydroxylated Cianopramine-N-oxide | Clomipramine[1] | |
| Imipramine analog (loss of cyano group) | Clomipramine[4] | |
| Hydrolysis (Acidic/Alkaline) | Cleavage of the propylamino side chain | General TCA degradation |
| Modifications to the dibenzazepine ring | General TCA degradation |
Q3: How can I minimize the degradation of my this compound samples?
A3: To minimize degradation, proper storage and handling are crucial. Tricyclic antidepressants should be protected from light and moisture.[5] Store solid samples in well-closed containers at controlled room temperature (20-25°C).[5] For solutions, use of amber glassware or light-blocking containers is recommended to prevent photolytic degradation.[1] Preparing solutions fresh and using buffers to maintain a neutral pH can also enhance stability.
Troubleshooting Guides
Issue: Unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review your sample preparation and storage procedures. Were the samples exposed to light, extreme pH, or high temperatures? 2. Prepare a fresh sample and analyze it immediately to see if the unexpected peaks are reduced or absent. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. |
| Contamination | 1. Analyze a blank (solvent) injection to check for contamination from the solvent or HPLC system. 2. Ensure all glassware is thoroughly cleaned. 3. Check the purity of your this compound reference standard. |
| Interaction with Excipients (if in formulation) | 1. Analyze a placebo formulation (without the active ingredient) to see if any excipients are causing interfering peaks. |
Issue: Loss of this compound potency in my formulation.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Conduct a stability study under controlled storage conditions to determine the rate of degradation. 2. Analyze for the presence of degradation products using a stability-indicating HPLC method (see Experimental Protocols). 3. Consider reformulating with antioxidants if oxidative degradation is suspected, or adjusting the pH if hydrolysis is the issue. |
| Physical Instability | 1. Visually inspect the formulation for any changes in color, precipitation, or clarity. Discoloration can indicate degradation.[6] 2. Ensure proper storage conditions (temperature, humidity, light exposure) are maintained. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on Imipramine and Clomipramine and should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5M HCl. Heat at 80°C for a specified period (e.g., 1 hour).[7] Cool, neutralize with 5M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5M NaOH. Heat at 80°C for a specified period (e.g., 1 hour).[7] Cool, neutralize with 5M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for a specified period (e.g., 1 hour).[7] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours.[7] Dissolve a portion of the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug (e.g., 1 mg/mL in methanol) to UV light (e.g., in a photostability chamber) for a defined period.[7] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This is a general method based on published methods for related compounds and should be validated for this compound.[2][4]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.5-3.5) and acetonitrile or methanol in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 252 nm.[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways of Cianopramine HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of imipramine by vacuum ultraviolet (VUV) system: Influencing parameters, mechanisms, and variation of acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactive metabolites of desipramine and clomipramine: The kinetics of formation and reactivity with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Cianopramine hydrochloride dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cianopramine hydrochloride in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, with a focus on dosage adjustment for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the potent inhibition of the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT) by blocking the serotonin transporter (SERT) in the presynaptic terminal.[1] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. While it is a potent inhibitor of serotonin uptake, it has a less significant effect on the reuptake of norepinephrine.[3] Some studies also suggest a weak antagonism of alpha-adrenergic receptors.[3]
Q2: I am starting experiments with a new animal strain. How do I determine the initial dosage of this compound?
If you have an effective dose from a particular species (e.g., rat), you can estimate the equivalent dose for another species (e.g., mouse) using the following formula:
Dose (species 2 in mg/kg) = Dose (species 1 in mg/kg) × [Km (species 1) / Km (species 2)]
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.
Q3: Are there known differences in how various animal species respond to tricyclic antidepressants?
A3: Yes, significant inter-species and even inter-strain differences can exist in the response to TCAs. These can be attributed to variations in drug pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug-target interactions). For instance, the affinity of antidepressants for the serotonin transporter (SERT) can differ between species. One study found that the potencies of some antidepressants, including the related TCA imipramine, were several-fold higher at the human SERT compared to the bovine SERT. Such differences can influence the required effective dose.
Metabolism can also vary significantly. For example, in rats, the metabolism of imipramine, a similar TCA, is affected by age and sex, leading to different levels of its active metabolite, desipramine. It is crucial to consider these potential variations when designing experiments and interpreting results.
Troubleshooting Guide
Issue 1: I am not observing the expected pharmacological effect at my calculated starting dose.
Possible Causes & Solutions:
-
Pharmacokinetic Differences: The new animal strain may metabolize this compound faster or slower than the reference strain. The bioavailability might also be different.
-
Solution: Conduct a pilot dose-response study. Start with the calculated allometrically scaled dose and test doses that are 2-fold and 5-fold higher and lower. Monitor for both efficacy and any adverse effects.
-
-
Strain-Specific Sensitivity: The target receptor (SERT) density or the downstream signaling pathways may differ in the new strain, leading to altered sensitivity.
-
Solution: If possible, measure a direct target engagement biomarker, such as inhibition of serotonin reuptake in platelets or brain tissue, to confirm the drug is reaching its target at a sufficient concentration.
-
-
Route of Administration: The absorption and first-pass metabolism can be highly dependent on the route of administration (e.g., oral gavage, intraperitoneal injection).
-
Solution: Ensure the chosen route of administration is appropriate for the vehicle and the species. If switching from a published protocol with a different route, a new dose-finding study is warranted.
-
Issue 2: I am observing unexpected side effects or toxicity.
Possible Causes & Solutions:
-
Incorrect Dosage Calculation: Double-check all allometric scaling calculations and unit conversions.
-
Solution: Review the calculations and consult with a colleague or a veterinary pharmacologist.
-
-
Higher Drug Exposure: The animal strain might have a slower clearance of this compound, leading to drug accumulation and toxicity.
-
Solution: Reduce the dose and/or the frequency of administration. If conducting a chronic study, consider measuring plasma drug concentrations to assess for accumulation.
-
-
Off-Target Effects: At higher doses, TCAs can interact with other receptors, such as muscarinic, histaminic, and adrenergic receptors, leading to side effects like sedation, dry mouth, and cardiovascular changes.
-
Solution: Lower the dose to a range that is more selective for the serotonin transporter. If the side effects persist even at a therapeutically effective dose, consider whether this compound is the most suitable compound for your experimental model.
-
Data on Related Tricyclic Antidepressants
Due to the limited availability of specific pharmacokinetic data for this compound across different animal strains, the following tables provide data for the structurally similar TCAs, clomipramine and imipramine. This information can be used as a reference for estimating starting doses and understanding potential pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of Clomipramine in Different Animal Species
| Parameter | Dog | Rat | Mouse |
| Route of Administration | Oral | Intraperitoneal | Intraperitoneal |
| Dose (mg/kg) | 1, 2, or 4 | 20 | 10 or 20 |
| Tmax (hours) | ~1.2-3.1 | Rapid | Not Specified |
| Terminal Half-life (hours) | ~1.2-16 (single dose) | Not Specified | ~2.1 (plasma) |
| Primary Metabolite | Desmethylclomipramine | Desmethylclomipramine | Desmethylclomipramine |
| Notes | Dose-related accumulation was observed with repeated dosing.[4] | Brain concentrations were significantly higher than serum concentrations.[5] | Plasma half-life was determined to be 127 minutes.[6] |
Table 2: Pharmacokinetic Parameters of Imipramine in Rats
| Parameter | Juvenile Female | Young Female | Middle-Aged Female | Juvenile Male | Young Male |
| Route of Administration | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Treatment Duration | 14 days | 14 days | 14 days | 14 days | 14 days |
| Key Finding | Lower accumulation of desmethylimipramine (active metabolite) compared to older rats and females. | Higher accumulation of desmethylimipramine compared to juvenile rats. | Highest accumulation of desmethylimipramine. | Lower accumulation of desmethylimipramine compared to females. | Higher accumulation of desmethylimipramine compared to juvenile males. |
| Reference | [7] | [7] | [7] | [7] | [7] |
Experimental Protocols
Protocol: Dose-Finding Study for this compound in a Novel Rodent Strain
-
Animal Model: Select healthy, adult animals of the desired strain, sex, and age. Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosage Calculation and Preparation:
-
Based on a known effective dose in a different rodent strain or a closely related compound, calculate the estimated starting dose using allometric scaling.
-
Prepare a range of doses: the calculated starting dose, a 2-fold higher dose, a 5-fold higher dose, a 2-fold lower dose, and a 5-fold lower dose.
-
Dissolve this compound in an appropriate vehicle (e.g., sterile saline or a suspension agent). Prepare a vehicle-only control group.
-
-
Drug Administration:
-
Administer the assigned dose to each animal via the intended experimental route (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.
-
-
Observation and Endpoint Measurement:
-
Observe the animals for a predetermined period following administration for any signs of toxicity or adverse effects (e.g., sedation, agitation, seizures).
-
At a time point consistent with the expected peak effect of the drug, perform the relevant behavioral or physiological test to assess the pharmacological effect (e.g., forced swim test, tail suspension test for antidepressant-like effects).
-
-
Data Analysis:
-
Analyze the dose-response relationship to determine the optimal dose that produces the desired effect with minimal side effects. This will be your working dose for future experiments in this strain.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for adjusting this compound dosage.
References
- 1. The psychoactive drug Escitalopram affects swimming behaviour and increases boldness in zebrafish (Danio rerio) [ouci.dntb.gov.ua]
- 2. Developmental exposure to the SSRI citalopram causes long-lasting behavioural effects in the three-spined stickleback (Gasterosteus aculeatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of clomipramine in dogs following single-dose and repeated-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of serotonin and catecholamines are related to pharmacokinetic alterations of clomipramine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic patterns of repeated administration of antidepressants in animals. I. Implications for antinociceptive action of clomipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cianopramine Hydrochloride in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols involving Cianopramine hydrochloride in high-throughput screening (HTS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during HTS assays with this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects due to evaporation- Pipetting errors- Reagent instability | - Ensure uniform cell suspension before and during plating.- Use a humidified incubator and consider leaving perimeter wells empty or filled with sterile buffer.- Calibrate and regularly service automated liquid handlers.- Prepare fresh reagents and assess their stability under assay conditions. |
| Low Signal-to-Background Ratio | - Low transporter expression in cells- Suboptimal fluorescent substrate concentration- High background fluorescence from compounds or media- Insufficient incubation time | - Use a cell line with confirmed high expression of the serotonin transporter (SERT).- Titrate the fluorescent substrate to determine the optimal concentration that provides a robust signal without saturation.- Screen for compound autofluorescence and subtract background from all wells.- Optimize the incubation time for substrate uptake. |
| High Rate of False Positives/Negatives | - Compound autofluorescence or quenching- Cytotoxicity of test compounds- Off-target effects of compounds- Assay conditions not optimized | - Pre-screen compound library for autofluorescence at the assay wavelengths.- Include a cytotoxicity counter-screen to identify compounds that affect cell viability.- Perform secondary assays to confirm hits and assess selectivity.- Optimize assay parameters such as temperature, pH, and buffer composition. |
| Z'-factor < 0.5 | - High data variability- Small dynamic range between positive and negative controls | - Address sources of variability as mentioned above.- Use a potent and well-characterized inhibitor (e.g., fluoxetine) as a positive control.- Ensure the negative control (vehicle) shows robust transporter activity.- Optimize reagent concentrations and incubation times to maximize the signal window. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be targeted in an HTS assay?
A1: this compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Therefore, the primary HTS assay should be designed to measure the inhibition of the serotonin transporter (SERT).
Q2: Which cell lines are suitable for a this compound HTS assay?
A2: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) are a commonly used and effective cell line for this type of assay.[1] These cells provide a robust and reproducible system for measuring SERT-mediated uptake.
Q3: What type of HTS assay is recommended for screening compounds like this compound?
A3: A non-radioactive, fluorescence-based serotonin uptake assay is highly recommended for HTS. These assays utilize fluorescent substrates of SERT, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), which are transported into the cell, leading to an increase in intracellular fluorescence.[1] This method is amenable to automation and avoids the complications of handling radioactive materials.
Q4: How can I minimize the "edge effect" in my 384-well plates?
A4: The edge effect, where wells on the perimeter of the plate behave differently, is often due to evaporation. To minimize this, use a humidified incubator, and consider not using the outermost wells for experimental data. Instead, fill these wells with sterile media or buffer to create a moisture barrier.
Q5: What are acceptable validation parameters for a this compound HTS assay?
A5: A robust HTS assay should have a Z'-factor of ≥ 0.5. The Z'-factor is a statistical measure of the quality of an HTS assay, taking into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Additionally, the coefficient of variation (%CV) for both positive and negative controls should ideally be below 15%.
Experimental Protocols
Detailed Methodology: High-Throughput Fluorescent Serotonin Transporter (SERT) Uptake Assay
This protocol is designed for a 384-well plate format and is suitable for screening for inhibitors of the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
Black, clear-bottom 384-well plates, tissue culture treated
-
This compound and other test compounds
-
Fluoxetine (positive control)
-
ASP+ (fluorescent SERT substrate)
-
Hanks' Balanced Salt Solution (HBSS) or equivalent buffer
-
Dimethyl sulfoxide (DMSO)
-
Automated liquid handling system
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating:
-
Culture HEK293-hSERT cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound solutions to the corresponding wells of the cell plate.
-
For controls, add DMSO alone (negative control) and a known SERT inhibitor like fluoxetine at its IC90 concentration (positive control).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the fluorescent substrate ASP+ in HBSS. The final concentration should be at its Km value for SERT.
-
Add an equal volume (e.g., 40 µL) of the 2X ASP+ solution to all wells of the plate.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a specific incubation time. Use an excitation wavelength of ~485 nm and an emission wavelength of ~610 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative data for known SERT inhibitors in a fluorescent uptake assay, which can be used as a reference for validating results with this compound.
| Compound | Reported IC50 (nM) |
| Imipramine | 27 |
| Zimelidine | 1877 |
| Paroxetine | 1.4 |
| Serotonin (5-HT) | 890 |
| Data sourced from a functional antagonist uptake leadhunter assay.[3] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
High-Throughput Screening Workflow
Caption: Workflow for a Cianopramine HTS assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting HTS assays.
References
Validation & Comparative
A Comparative Guide: Cianopramine Hydrochloride vs. Citalopram as Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of cianopramine hydrochloride and citalopram, two compounds that inhibit the reuptake of serotonin. While citalopram is a widely recognized Selective Serotonin Reuptake Inhibitor (SSRI), this compound, a tricyclic antidepressant (TCA), also demonstrates potent serotonin reuptake inhibition but was never commercialized[1][2]. This comparison delves into their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the Serotonin Transporter
Both cianopramine and citalopram exert their primary pharmacological effect by inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron[1][3][4]. By blocking SERT, these compounds increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This is the fundamental mechanism underlying their antidepressant effects[5].
Citalopram is a highly selective inhibitor of SERT, with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT)[5]. This selectivity contributes to its favorable side-effect profile compared to less selective antidepressants[5]. Cianopramine is also characterized as a potent and selective serotonin uptake inhibitor[2][6]. As a tricyclic antidepressant, it is structurally related to imipramine[1]. While TCAs as a class are known for their broader receptor activity, studies on cianopramine highlight its specificity for the serotonin system[6].
Comparative Performance: A Quantitative Analysis
To objectively compare the performance of cianopramine and citalopram, their binding affinities (Ki) for the primary target (SERT) and off-target transporters (NET, DAT) are crucial. While extensive data is available for citalopram, quantitative binding affinity data for cianopramine is limited in the public domain.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Citalopram | 1.8 | 6140 | >10,000 | ~3411 | >5555 |
| Cianopramine HCl | Not available | Not available | Not available | Not available | Not available |
The table below presents additional receptor binding data for citalopram, further illustrating its selectivity.
| Receptor | Citalopram Ki (nM) |
| 5-HT1A | >10,000 |
| 5-HT2A | 2,800 |
| α1-adrenergic | 3,300 |
| Histamine H1 | 200 |
| Muscarinic M1 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize serotonin reuptake inhibitors.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay determines the binding affinity of a compound for the serotonin transporter.
a) Synaptosome Preparation:
-
Rodent brain tissue (e.g., cortex, striatum) is dissected and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer.
b) Binding Assay:
-
Synaptosomal membranes (containing SERT) are incubated with a radioligand specific for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55).
-
A range of concentrations of the test compound (cianopramine or citalopram) are added to compete with the radioligand for binding to SERT.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Serotonin Uptake Inhibition Assay in Platelets
This assay measures the functional ability of a compound to inhibit serotonin uptake.
a) Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the platelet-rich plasma (PRP) from red and white blood cells.
b) Uptake Assay:
-
PRP is pre-incubated with various concentrations of the test compound (cianopramine or citalopram) or vehicle control.
-
Radiolabeled serotonin (e.g., [¹⁴C]-5-HT) is added to the PRP to initiate the uptake process.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes).
-
The uptake is terminated by rapid filtration or by adding an ice-cold stop solution containing a potent serotonin uptake inhibitor.
-
The platelets are washed to remove extracellular radiolabeled serotonin.
-
The amount of radioactivity taken up by the platelets is quantified using a scintillation counter.
-
The IC50 value for the inhibition of serotonin uptake is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action for serotonin reuptake inhibitors.
Caption: Workflow for in vitro characterization of SERT inhibitors.
Conclusion
Both this compound and citalopram are potent inhibitors of the serotonin transporter. Citalopram's high selectivity for SERT over other monoamine transporters is well-documented with extensive quantitative data, establishing it as a gold-standard SSRI. Cianopramine, while also demonstrated to be a selective serotonin uptake inhibitor, lacks the same depth of publicly available in vitro binding data, making a direct quantitative comparison challenging. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the pharmacological profile of cianopramine and other novel SERT inhibitors. The continued investigation into the nuanced interactions of different compounds with the serotonin transporter is crucial for the development of next-generation antidepressants with improved efficacy and tolerability.
References
- 1. Cianopramine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. lecturio.com [lecturio.com]
- 6. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a single oral dose of 3-cyano-imipramine on serotonin uptake and content of platelets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cianopramine Hydrochloride vs. Fluoxetine on Serotonin Reuptake Inhibition
A comprehensive analysis for researchers and drug development professionals of the in-vitro and in-vivo experimental data on the inhibition of the serotonin transporter by the tricyclic antidepressant Cianopramine hydrochloride and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
This guide provides a detailed comparison of this compound and fluoxetine, focusing on their mechanisms of action as serotonin reuptake inhibitors. The information presented is curated from publicly available scientific literature to assist researchers, scientists, and drug development professionals in understanding the nuances of these two compounds.
Introduction to the Compounds
This compound , also known by its developmental code Ro 11-2465, is a tricyclic antidepressant (TCA).[1] Structurally related to imipramine, it has been identified as a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake.[2][3] Beyond its primary action on the serotonin transporter (SERT), Cianopramine has also been shown to block central and peripheral 5-HT receptors.[2]
Fluoxetine , marketed under various trade names including Prozac, is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class of drugs.[4] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the human serotonin transporter (hSERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[4][5]
Quantitative Comparison of Transporter Binding Affinity
While specific in-vitro binding affinities (Ki) for Cianopramine (Ro 11-2465) on the cloned human serotonin, norepinephrine, and dopamine transporters are not explicitly reported in the available literature, its pharmacological profile suggests it is a potent inhibitor of serotonin uptake.[1][3] Studies have shown that [3H]Ro 11-2465 displays a binding profile similar to that of [3H]imipramine, a well-characterized tricyclic antidepressant with high affinity for SERT.[6] Agents that compete with [3H]Ro 11-2465 binding do so in an order of potency that mirrors their ability to block serotonin uptake, indicating a high affinity for SERT.[6] Furthermore, in-vivo studies in rats have demonstrated that Cianopramine antagonizes the displacement of both serotonin and norepinephrine in the brain, suggesting it interacts with both SERT and the norepinephrine transporter (NET).[3]
Fluoxetine, on the other hand, has been extensively studied, and its binding affinities for the human monoamine transporters have been well-documented.
| Compound | Transporter | Binding Affinity (Ki, nM) | Reference |
| Fluoxetine (R-enantiomer) | hSERT | 1.4 | [7] |
| hNET | >1000 | [7] | |
| hDAT | >1000 | [7] | |
| Amitriptyline (for comparison) | hSERT | 3.45 | [8] |
| hNET | 13.3 | [8] | |
| hDAT | 2580 | [8] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. Amitriptyline, a structurally related tricyclic antidepressant, is included for contextual comparison of a typical TCA binding profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound and fluoxetine with the serotonin transporter.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This in-vitro assay measures the direct binding of a compound to the serotonin transporter, typically expressed in cell membranes.
Objective: To determine the binding affinity (Ki) of a test compound for SERT.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test compounds: this compound, fluoxetine.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, [3H]Citalopram (at a concentration near its Kd), and varying concentrations of the test compound (Cianopramine or fluoxetine). For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Serotonin Reuptake Assay
This ex-vivo/in-vitro assay measures the functional inhibition of serotonin uptake into nerve terminals (synaptosomes).
Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of serotonin by synaptosomes.
Materials:
-
Fresh brain tissue (e.g., from rodents).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer).
-
[3H]Serotonin.
-
Test compounds: this compound, fluoxetine.
-
Uptake inhibitors for other monoamine transporters (to ensure specificity for SERT, e.g., desipramine for NET).
-
Centrifuge.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in a physiological buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound (Cianopramine or fluoxetine) at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Initiation: Initiate serotonin uptake by adding [3H]Serotonin to the synaptosome suspension.
-
Incubation: Incubate the mixture at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for serotonin uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of [3H]Serotonin uptake (IC50).
Signaling Pathway and Mechanism of Action
Both this compound and fluoxetine exert their primary therapeutic effect by inhibiting the serotonin transporter (SERT). This transporter is located on the presynaptic neuron and is responsible for the reuptake of serotonin from the synaptic cleft back into the neuron. By blocking this transporter, both drugs increase the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Conclusion
Both this compound and fluoxetine are potent inhibitors of serotonin reuptake. Fluoxetine is a well-characterized selective serotonin reuptake inhibitor with high affinity for the serotonin transporter and minimal affinity for norepinephrine and dopamine transporters.[7] Cianopramine, a tricyclic antidepressant, is also a potent and selective inhibitor of serotonin uptake, though in-vivo data suggests some interaction with the norepinephrine transporter.[1][3] The lack of publicly available, direct comparative in-vitro binding data for Cianopramine makes a precise quantitative comparison challenging. However, the existing literature strongly supports its potent inhibitory effect on serotonin reuptake. Researchers investigating these compounds should consider their differing selectivity profiles and potential interactions with other neurotransmitter systems. The experimental protocols provided herein offer a standardized framework for the further characterization and direct comparison of these and other serotonin reuptake inhibitors.
References
- 1. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet uptake of serotonin following repeated administration of 3-cyano-imipramine to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
Independent Validation of Published Cianopramine Hydrochloride Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Cianopramine hydrochloride, an investigational tricyclic antidepressant, with established antidepressant alternatives. The information is presented to support independent validation and further research in the field of antidepressant drug development.
Pharmacodynamic Profile: Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of antidepressant medications are largely determined by their binding affinities to various neurotransmitter transporters and receptors. The following table summarizes the available in vitro binding data (Ki, nM) for this compound and a selection of comparator antidepressants from different classes. A lower Ki value indicates a higher binding affinity.
| Target | This compound | Imipramine | Clomipramine | Fluoxetine (SSRI) | Sertraline (SSRI) | Venlafaxine (SNRI) |
| Serotonin Transporter (SERT) | Potent Inhibitor[1] | 1.7 | Data not available | 0.8 | 0.29 | 25 |
| Norepinephrine Transporter (NET) | Weak Effect[1] | >10000 | 47 | 240 | 420 | 1400 |
| Muscarinic M1 Receptor | Data not available | 726 | Data not available | 1100 | 360 | >10000 |
| Histamine H1 Receptor | Data not available | 11 | 31 | 110 | 1800 | 5600 |
| Alpha-1 Adrenergic Receptor | Weak Antagonist[1] | 62 | 38 | 210 | 250 | 5800 |
Note: Data for this compound is qualitative based on available literature. Specific Ki values were not found in the public domain. Data for comparator drugs are compiled from various sources and may show variability.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for dosing regimen and potential drug-drug interactions.
| Parameter | This compound | Imipramine | Clomipramine | Fluoxetine (SSRI) | Sertraline (SSRI) | Venlafaxine (SNRI) |
| Bioavailability | Data not available | 29-77%[2] | ~50% | 60-80% | 44% | 40-45% |
| Protein Binding | Data not available | 60-96%[2] | 96-98% | 94-95% | 98.5% | 27-30% |
| Half-life (Parent) | Data not available | 6-12 hours[3] | 19-37 hours | 1-6 days | ~26 hours | 5-11 hours |
| Active Metabolite(s) | Yes (Desmethylcianopramine)[4] | Yes (Desipramine)[2] | Yes (Desmethylclomipramine)[5][6] | Yes (Norfluoxetine) | Yes (Desmethylsertraline) | Yes (O-desmethylvenlafaxine) |
| Half-life (Active Metabolite) | Data not available | 22.5 hours[2] | 54-77 hours | 4-16 days | 62-104 hours | ~11 hours |
Experimental Protocols for Validation
To independently validate the antidepressant-like effects and mechanism of action of this compound, the following standard experimental protocols are recommended.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for a panel of relevant targets (e.g., SERT, NET, DAT, muscarinic, histaminic, and adrenergic receptors).
-
Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor or transporter. Membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Neurotransmitter Uptake Inhibition Assays:
-
Objective: To functionally assess the potency of this compound to inhibit serotonin and norepinephrine reuptake.
-
Methodology: Synaptosomes are prepared from specific brain regions (e.g., cortex, hippocampus). The synaptosomes are incubated with radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes is measured. The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is then calculated.
-
In Vivo Behavioral Assays
-
Forced Swim Test (FST):
-
Objective: To assess the antidepressant-like activity of this compound in rodents.
-
Methodology: Rodents (mice or rats) are placed in a cylinder filled with water from which they cannot escape. The duration of immobility (a measure of behavioral despair) during a set period (e.g., 6 minutes) is recorded. Antidepressant compounds typically reduce the duration of immobility. Animals are administered this compound or a vehicle control prior to the test.
-
-
Tail Suspension Test (TST):
-
Objective: Another common test to screen for antidepressant-like activity.
-
Methodology: Mice are suspended by their tails for a period of time (e.g., 6 minutes), and the duration of immobility is measured. Antidepressants are expected to decrease the time spent immobile.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of action of tricyclic antidepressants.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation experiments.
Logical Flow of Antidepressant Efficacy Screening
Caption: Logical flow of antidepressant drug discovery.
References
- 1. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Cianopramine Hydrochloride and its N-desmethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the tricyclic antidepressant cianopramine hydrochloride and its principal active metabolite, N-desmethylcianopramine. The information presented is collated from preclinical in vivo studies to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Comparative Pharmacological Activity
Cianopramine is a potent inhibitor of serotonin (5-HT) uptake and also exhibits antagonist activity at 5-HT receptors.[1][2] Its N-desmethyl metabolite, while being a less potent inhibitor of 5-HT uptake, demonstrates a significant activity in inhibiting noradrenaline (NA) reuptake.[1] This difference in activity on serotonin and noradrenaline transporters is a key distinguishing feature between the parent drug and its metabolite.
A pivotal in vivo study by Pawlowski and colleagues in 1985 directly compared the effects of cianopramine (Ro 11-2465) and its N-desmethyl metabolite (Ro 12-5419) on the uptake of 5-HT and noradrenaline, among other pharmacological actions. The following table summarizes the key findings from this study, providing a comparative overview of their potencies. Due to the unavailability of the full-text article, the quantitative data (ED50 values) are not available; however, the qualitative comparisons from the study's abstract are presented.
| Pharmacological Effect | This compound (Ro 11-2465) | N-desmethylcianopramine (Ro 12-5419) | Reference |
| Inhibition of 5-HT Uptake | Potent | Considerably weaker than parent compound | [1] |
| (Antagonism of H 77/77-induced 5-HT displacement) | |||
| Inhibition of Noradrenaline (NA) Uptake | Active | Active | [1] |
| (Antagonism of H 77/77-induced NA displacement) | |||
| Potentiation of Pressor Response to 5-HT | Active (can also block at higher doses) | Active | [1] |
| Potentiation of Pressor Response to NA | Active | Active | [1] |
| Antagonism of Reserpine-induced Hypothermia | Inactive | Active | [1] |
| Potentiation of TRH-induced Hyperthermia | Active | Active | [1] |
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the 1985 study by Pawlowski et al. to compare cianopramine and its N-desmethyl metabolite.
Inhibition of Monoamine Uptake in vivo
-
Principle: This experiment assesses the ability of the test compounds to block the uptake of serotonin and noradrenaline in the brain. The displacement of these monoamines is induced by the compound H 77/77 (4,alpha-dimethyl-m-tyramine).
-
Protocol:
-
Male Wistar rats were used in the study.
-
The test compounds (cianopramine or N-desmethylcianopramine) were administered at various doses prior to the administration of H 77/77.
-
H 77/77 was administered to induce the release (displacement) of endogenous 5-HT and NA from neuronal stores.
-
The levels of 5-HT and NA in the brain were measured post-treatment.
-
The extent to which the test compounds prevented the H 77/77-induced depletion of 5-HT and NA was determined, and the effective dose producing 50% inhibition (ED50) was calculated.[1]
-
Potentiation of Pressor Responses in Pithed Rats
-
Principle: This method evaluates the effect of the compounds on the potentiation of blood pressure responses to intravenously administered serotonin or noradrenaline in a pithed rat preparation. The pithed rat model eliminates central cardiovascular reflexes, allowing for the direct assessment of peripheral vascular effects.
-
Protocol:
-
Male Wistar rats were anesthetized, and the central nervous system was destroyed by passing a rod through the spinal canal (pithing).
-
The animals were artificially ventilated.
-
A carotid artery was cannulated for blood pressure measurement.
-
The test compounds were administered intravenously.
-
Serotonin or noradrenaline was administered intravenously, and the resulting increase in blood pressure was recorded.
-
The degree to which the test compounds enhanced the pressor response to 5-HT or NA was quantified.[1]
-
Antagonism of Reserpine-Induced Hypothermia in Mice
-
Principle: Reserpine depletes central stores of monoamines, leading to a drop in body temperature (hypothermia). Antidepressants that enhance monoaminergic neurotransmission can counteract this effect.
-
Protocol:
-
Male albino mice were used.
-
Reserpine was administered to induce hypothermia.
-
The test compounds were administered at various doses.
-
Rectal temperature was measured at regular intervals after the administration of the test compounds.
-
The ability of the compounds to reverse or prevent the reserpine-induced drop in body temperature was assessed.[1]
-
Signaling Pathways
Cianopramine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This elevated serotonin then interacts with various postsynaptic 5-HT receptors. Additionally, cianopramine and its metabolite exhibit direct antagonist effects at certain 5-HT receptors, likely the 5-HT2 subtype, which are Gq-protein coupled receptors that activate the phospholipase C (PLC) signaling cascade. The N-desmethyl metabolite also inhibits the norepinephrine transporter (NET).
The following diagram illustrates the proposed signaling pathways affected by cianopramine.
Caption: Proposed signaling pathways for cianopramine and its metabolite.
Conclusion
This compound and its N-desmethyl metabolite exhibit distinct pharmacological profiles. While cianopramine is a potent and selective serotonin reuptake inhibitor with 5-HT receptor antagonist properties, its N-desmethyl metabolite has a reduced affinity for the serotonin transporter but gains activity as a noradrenaline reuptake inhibitor. These differences suggest that the overall in vivo effects of cianopramine administration are a composite of the actions of both the parent compound and its active metabolite. This understanding is crucial for the design and interpretation of pharmacological studies and for the development of new therapeutics with specific desired activities on the serotonergic and noradrenergic systems.
References
- 1. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: Effects on the uptake of 5-hydroxytryptamin… [ouci.dntb.gov.ua]
A Comparative Analysis of Cianopramine Hydrochloride and Novel Antidepressant Compounds: Potency and Mechanistic Insights
This guide provides a detailed comparison of the preclinical potency of the tricyclic antidepressant Cianopramine hydrochloride against a selection of novel antidepressant compounds: Esketamine, Zuranolone, and Ansofaxine. The following sections present quantitative data on their biological targets, summaries of the experimental protocols used to determine their potency, and visualizations of their mechanisms of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Data Presentation: Comparative Potency of Antidepressant Compounds
The following table summarizes the in vitro potency of this compound and the selected novel antidepressant compounds. It is important to note that a direct comparison of Cianopramine's primary mechanism of action (serotonin reuptake inhibition) is limited due to the unavailability of a specific in vitro IC50 or Ki value for the serotonin transporter (SERT) in the reviewed literature. The provided value for Cianopramine reflects its secondary activity as a serotonin receptor antagonist.
| Compound | Primary Mechanism of Action | Target(s) | Potency (nM) |
| This compound | Serotonin Reuptake Inhibitor / Serotonin Receptor Antagonist | Serotonin Receptors | IC50: 50,000[1][2] |
| Serotonin Transporter (SERT) | Potent inhibitor (specific IC50/Ki not available)[3] | ||
| Esketamine | NMDA Receptor Antagonist | NMDA Receptor | Ki: 465 |
| Zuranolone | GABAA Receptor Positive Allosteric Modulator | GABAA Receptor (α1β2γ2 subtype) | EC50: 430[4] |
| GABAA Receptor (α4β3δ subtype) | EC50: 118[4] | ||
| Ansofaxine hydrochloride | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | Serotonin Transporter (SERT) | IC50: 723 |
| Norepinephrine Transporter (NET) | IC50: 763 | ||
| Dopamine Transporter (DAT) | IC50: 491 |
Experimental Protocols
This section details the methodologies employed in the key experiments cited for determining the potency of each compound.
This compound: Serotonin Receptor Antagonism Assay
The potency of this compound as a serotonin receptor antagonist was determined using an in vitro isolated tissue assay.
-
Tissue Preparation: The experiments utilized stomach fundus strips isolated from rats.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the contraction of the stomach fundus strip induced by serotonin.
-
Procedure: Isolated rat stomach fundus strips were mounted in an organ bath containing a physiological salt solution. Contractions were induced by the addition of serotonin to the bath. The inhibitory effect of this compound was assessed by adding increasing concentrations of the compound and measuring the reduction in the serotonin-induced contraction.
-
Data Analysis: The concentration of this compound that produced a 50% inhibition of the maximal serotonin-induced contraction was determined and expressed as the IC50 value.[1]
Esketamine: NMDA Receptor Binding Assay
The binding affinity of Esketamine for the N-methyl-D-aspartate (NMDA) receptor was determined using a radioligand binding assay.
-
Tissue Preparation: The assay typically utilizes brain tissue homogenates from rats, specifically regions with high expression of NMDA receptors, such as the striatum.
-
Radioligand: A radiolabeled ligand that binds to the NMDA receptor, such as [3H]MK-801, is used.
-
Assay Principle: This is a competitive binding assay where the test compound (Esketamine) competes with the radioligand for binding to the NMDA receptor.
-
Procedure: Brain tissue homogenates are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of Esketamine. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of Esketamine that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Zuranolone: GABAA Receptor Modulation Assay
The potency of Zuranolone as a positive allosteric modulator of the GABAA receptor was assessed using electrophysiological techniques.[4]
-
Cell Lines: Ltk cells stably expressing human α1β2γ2 GABAA receptor subunits and CHO cells transiently expressing human α4β3δ GABAA receptor subunits were used.[4]
-
Method: Whole-cell patch clamp recordings were performed on these cells. The cells were voltage-clamped at a holding potential of -80 mV.[4]
-
Assay Principle: The assay measures the potentiation of the GABA-evoked current by the test compound.
-
Procedure: A submaximal concentration of GABA (2 µM) was applied to the cells to elicit a baseline current. Zuranolone was then co-applied with GABA at increasing concentrations. The enhancement of the GABA-evoked current by Zuranolone was recorded.[4]
-
Data Analysis: The concentration of Zuranolone that produced 50% of the maximal potentiation of the GABA-evoked current was determined and is reported as the EC50 value.[4]
Ansofaxine hydrochloride: Monoamine Transporter Reuptake Inhibition Assay
The inhibitory potency of Ansofaxine hydrochloride on the serotonin, norepinephrine, and dopamine transporters was determined using in vitro reuptake assays.
-
Assay Principle: These assays measure the ability of a compound to block the uptake of radiolabeled neurotransmitters (serotonin, norepinephrine, or dopamine) into cells or synaptosomes that express the respective transporters.
-
Procedure: Cells or synaptosomes are incubated with a radiolabeled neurotransmitter and varying concentrations of Ansofaxine hydrochloride. The reaction is stopped, and the amount of radioactivity taken up by the cells/synaptosomes is measured.
-
Data Analysis: The concentration of Ansofaxine hydrochloride that inhibits 50% of the neurotransmitter uptake is calculated as the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the discussed antidepressants and the general workflows of the experimental protocols.
References
- 1. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effect of cianopramine, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Behavioral Effects Induced by Cianopramine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Cianopramine hydrochloride, a tricyclic antidepressant. Due to the limited availability of public preclinical behavioral data for this compound, this document establishes a comparative framework using well-characterized antidepressants: the tricyclic antidepressant (TCA) Imipramine and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine . The provided experimental data for these alternatives serves as a benchmark for the anticipated effects of this compound based on its mechanism of action.
Mechanism of Action: this compound
This compound (also known by its developmental code Ro 11-2465 or as 3-cyanoimipramine) is a tricyclic antidepressant.[1] Its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake from the synaptic cleft by blocking the serotonin transporter (SERT).[1][2] This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors.
Furthermore, evidence suggests that this compound also exhibits weak antagonistic effects at postsynaptic serotonin receptors, a characteristic shared with a class of antidepressants known as Serotonin Antagonist and Reuptake Inhibitors (SARIs).[2][3] This dual mechanism may contribute to its overall antidepressant and anxiolytic profile.
Comparative Overview of Antidepressant Classes
The following table provides a high-level comparison of this compound with TCAs and SSRIs.
| Feature | This compound | Tricyclic Antidepressants (TCAs) (e.g., Imipramine) | Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine) |
| Primary Mechanism | Potent and selective serotonin reuptake inhibitor; weak serotonin receptor antagonist.[1][2][3] | Non-selective monoamine reuptake inhibitors (serotonin and norepinephrine).[4] | Selective serotonin reuptake inhibitors.[5] |
| Receptor Affinity | High affinity for SERT.[2] | Affinity for SERT and NET; also block muscarinic, histaminic, and alpha-adrenergic receptors.[4] | High affinity for SERT with low affinity for other neurotransmitter receptors.[5] |
| Anticipated Behavioral Effects (Depression Models) | Reduction in immobility time in the Forced Swim Test and Tail Suspension Test. | Reduction in immobility time in the Forced Swim Test and Tail Suspension Test.[6] | Reduction in immobility time in the Forced Swim Test and Tail Suspension Test.[5] |
| Anticipated Behavioral Effects (Anxiety Models) | Anxiolytic effects in the Elevated Plus Maze (increase in open arm exploration). | Anxiolytic effects in the Elevated Plus Maze.[7] | Anxiolytic effects in some anxiety models. |
| Side Effect Profile | Potentially fewer anticholinergic side effects compared to traditional TCAs. | Anticholinergic (dry mouth, constipation), cardiovascular, and sedative effects.[4] | Nausea, insomnia, and sexual dysfunction.[5] |
Experimental Protocols and Comparative Data
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity. It is based on the principle of "behavioral despair," where animals subjected to an inescapable stressful situation will cease escape-oriented behaviors and become immobile.[8]
-
Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or feet.[9]
-
Procedure:
-
Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute session.[8] This initial exposure leads to a stable baseline of immobility on the subsequent test day.
-
Day 2 (Test): 24 hours after the pre-test, rats are administered the test compound (e.g., Imipramine) or vehicle. Following the appropriate absorption time (typically 30-60 minutes for intraperitoneal injection), they are placed back into the swim cylinder for a 5-minute test session.[8]
-
-
Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded and analyzed.[8]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 185 ± 15 |
| Imipramine | 15 | 110 ± 12* |
| Imipramine | 30 | 75 ± 10** |
Note: Data are hypothetical and for illustrative purposes, based on typical findings. *p < 0.05, **p < 0.01 compared to Vehicle. A significant decrease in immobility time is indicative of an antidepressant-like effect.[6]
Tail Suspension Test (TST)
The TST is another common behavioral despair model, primarily used in mice, for screening potential antidepressant compounds. The principle is similar to the FST, where immobility is measured in an inescapable stressful situation.[10][11]
-
Apparatus: Mice are suspended by their tails from a ledge or a horizontal bar, at a height where they cannot reach any surfaces.[12]
-
Procedure: The mouse's tail is attached to the suspension bar using adhesive tape, approximately 1-2 cm from the tip. The duration of the test is typically 6 minutes.[11][12]
-
Data Collection: The total time the mouse remains immobile during the 6-minute test is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[12]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 150 ± 10 |
| Fluoxetine | 10 | 105 ± 8* |
| Fluoxetine | 20 | 80 ± 7** |
Note: Data are hypothetical and for illustrative purposes, based on typical findings.[5] *p < 0.05, **p < 0.01 compared to Vehicle. A decrease in immobility time suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50-70 cm). It has two "open" arms without walls and two "closed" arms with high walls.[13]
-
Procedure: The rat is placed in the center of the maze, facing one of the open arms. The animal is then allowed to freely explore the maze for a 5-minute session.[13]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.[13]
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 30 ± 5 |
| Imipramine | 10 | 65 ± 8* |
| Imipramine | 20 | 85 ± 10** |
Note: Data are hypothetical and for illustrative purposes, based on typical findings.[7] *p < 0.05, **p < 0.01 compared to Vehicle. An increase in the time spent in the open arms suggests an anxiolytic effect.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of this compound.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the rodent Forced Swim Test.
Experimental Workflow: Tail Suspension Test
Caption: Workflow for the mouse Tail Suspension Test.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the rodent Elevated Plus Maze test.
References
- 1. Cianopramine [glpbio.cn]
- 2. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of antidepressants on behavioral despair in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Tail Suspension Test [jove.com]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Cianopramine Hydrochloride
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of cianopramine hydrochloride, a bioactive chemical intended for laboratory use. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
This compound, like many psychoactive compounds, requires careful management as a hazardous chemical waste. The following procedures are based on established guidelines for laboratory chemical waste disposal and specific safety data for structurally similar compounds.
Risk Assessment and Handling
Key hazards include:
-
Harmful if swallowed.
-
May cause drowsiness or dizziness.
-
Causes damage to organs (Central Nervous System, Cardiovascular).
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area or with respiratory protection.[1][2][3][4]
Quantitative Hazard Summary
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Specific Target Organ Toxicity - Single Exposure | Category 1 | Causes damage to organs (Central Nervous System, Cardiovascular) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause drowsiness or dizziness |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6] Improper disposal can lead to environmental contamination, with adverse effects on aquatic ecosystems.[7][8]
Experimental Protocol for Chemical Waste Segregation and Collection:
-
Waste Identification and Labeling:
-
Waste Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in the designated hazardous waste container.
-
Crucially, do not mix this compound waste with other incompatible chemical waste streams. For example, keep it separate from acids, bases, and oxidizers.[9][10]
-
-
Container Management:
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[10]
-
Even if considered "empty," it is best practice to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
-
After proper cleaning, deface or remove the original label before recycling or disposing of the container in the normal trash.[10]
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or after one year (whichever comes first), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5][9]
-
The EHS department will manage the transport to an approved waste disposal plant, typically for incineration.[2][11]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. fishersci.com [fishersci.com]
- 3. chemdmart.com [chemdmart.com]
- 4. unodc.org [unodc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Medication disposal practices: Increasing patient and clinician education on safe methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
